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  • Product: 3-Chloroquinoxaline-2-carbonyl chloride
  • CAS: 49679-41-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Solubility of 3-Chloroquinoxaline-2-carbonyl chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of a Solubility Profile 3-Chloroquinoxaline-2-carbonyl chloride is a valuable heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of a Solubility Profile

3-Chloroquinoxaline-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and materials science. Quinoxaline derivatives are known to possess a wide range of biological activities, making them key scaffolds in drug discovery.[1][2] The dual reactivity of this molecule—the chloro-substituent on the quinoxaline ring and the highly reactive carbonyl chloride group—makes it a versatile intermediate for creating complex molecular architectures.[3][4]

Understanding the solubility of this compound is paramount. It directly influences:

  • Reaction Kinetics: The rate and efficiency of a reaction often depend on the concentration of the dissolved reactant.

  • Solvent Selection: Choosing an appropriate solvent is critical not only for dissolution but also for preventing unwanted side reactions.

  • Purification: Crystallization and chromatographic purification methods are fundamentally dependent on solubility characteristics.

  • Formulation: For drug development applications, solubility is a key determinant of bioavailability and delivery methods.

Given the absence of published data, this guide provides the necessary framework for a scientist to predict, measure, and interpret the solubility of 3-chloroquinoxaline-2-carbonyl chloride.

Part 1: Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] By analyzing the molecular structure of 3-chloroquinoxaline-2-carbonyl chloride, we can infer its likely behavior in various organic solvents.

Molecular Structure Analysis:

  • Quinoxaline Core: This bicyclic aromatic system contains two nitrogen atoms, making it moderately polar. It can participate in π-π stacking interactions.

  • Chloro Group: An electron-withdrawing group that adds to the molecule's overall polarity and can engage in dipole-dipole interactions.

  • Carbonyl Chloride Group (-COCl): This is a highly polar and extremely reactive functional group. It is a strong hydrogen bond acceptor but, more importantly, it is highly susceptible to nucleophilic attack, especially from protic solvents.

Predicted Solubility:

Based on this structure, we can predict the following:

  • High Solubility Expected in: Polar aprotic solvents that can engage in strong dipole-dipole interactions without reacting with the carbonyl chloride. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile (ACN). Dimethylformamide (DMF) is also a likely candidate for high solubility, as it is often used as a solvent in reactions involving this class of compounds.[3][7]

  • Moderate to Low Solubility Expected in: Nonpolar aprotic solvents such as Toluene, Hexanes, and Diethyl Ether. The polarity of the molecule will likely limit its miscibility with these solvents.[6]

  • Reactive/Unstable in: Protic solvents like water, methanol, and ethanol. The carbonyl chloride group will readily react with the hydroxyl group of these solvents, leading to the formation of the corresponding carboxylic acid or ester.[8] This is not a dissolution process but a chemical transformation.

This theoretical assessment is the basis for selecting a logical range of solvents for experimental determination.

Part 2: A Validated Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Workflow Overview

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add excess 3-chloroquinoxaline- 2-carbonyl chloride to a vial B 2. Add a precise volume of the chosen organic solvent A->B C 3. Seal vials and agitate at a constant temperature (e.g., 25°C) for 24 hours B->C D 4. Centrifuge vials at high speed to pellet undissolved solid C->D E 5. Carefully collect an aliquot of the clear supernatant D->E F 6. Prepare a dilution series of the supernatant for calibration E->F G 7. Analyze by HPLC-UV to determine the concentration F->G H 8. Calculate Solubility (e.g., in mg/mL) G->H

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • 3-Chloroquinoxaline-2-carbonyl chloride (high purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and orbital shaker/incubator

  • Centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[9][10]

Procedure:

  • Preparation of Suspensions:

    • To a series of pre-weighed 2 mL glass vials, add an excess amount of 3-chloroquinoxaline-2-carbonyl chloride (e.g., ~20 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.[9]

    • Record the exact mass of the compound added.

    • Carefully add 1.0 mL of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours. This duration is typically sufficient to ensure the solution has reached thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step is crucial for cleanly separating the saturated liquid phase.[11]

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of a suitable solvent (typically Acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Method: Develop an HPLC method suitable for quinoxaline derivatives. A C18 column with a mobile phase of methanol or acetonitrile and water (containing 0.1% formic acid) is often a good starting point.[12][13]

    • Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance.

    • Calibration: Prepare a standard curve using known concentrations of 3-chloroquinoxaline-2-carbonyl chloride.

    • Analysis: Inject the diluted samples and determine their concentration by comparing the peak area to the standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Part 3: Safety, Handling, and Data Presentation

Critical Safety & Handling Precautions

3-Chloroquinoxaline-2-carbonyl chloride is a reactive acyl chloride and requires careful handling.[14]

  • Reactivity: Acyl chlorides react violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[15] All work must be conducted in a moisture-free environment, preferably in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[16]

  • Disposal: Dispose of waste according to institutional and local regulations for reactive chemical waste.

Data Presentation: A Framework for Your Results

Since experimental data must be generated, the following table provides a structured format to record your findings. The "Predicted Solubility" column is based on the theoretical analysis and serves as a hypothesis to be tested.

Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)Observations
Polar Aprotic Dichloromethane (DCM)3.1HighRecord experimental valueClear dissolution expected.
Tetrahydrofuran (THF)4.0HighRecord experimental value
Ethyl Acetate4.4HighRecord experimental value
Acetonitrile (ACN)5.8HighRecord experimental value
Dimethylformamide (DMF)6.4HighRecord experimental value
Nonpolar Aprotic Toluene2.4Low-MediumRecord experimental value
Diethyl Ether2.8Low-MediumRecord experimental value
Hexanes0.1LowRecord experimental valueLikely very poor solubility.
Protic (Reactive) Methanol5.1Reactive N/AVigorous reaction, gas evolution.
Ethanol4.3Reactive N/AVigorous reaction, gas evolution.
Water10.2Reactive N/AViolent reaction, hydrolysis.

Conclusion

This guide provides a comprehensive framework for a researcher to approach the solubility determination of 3-chloroquinoxaline-2-carbonyl chloride. By combining a theoretical understanding of its molecular properties with a rigorous, validated experimental protocol, scientists can generate the reliable data necessary for advancing their research. The emphasis on the reactivity of the carbonyl chloride functional group is a critical consideration for both experimental design and laboratory safety. The methodologies described herein are fundamental to chemical and pharmaceutical development, ensuring that subsequent synthetic and formulation efforts are built on a solid foundation of physicochemical understanding.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Scribd. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ResearchGate. (n.d.). HPLC chromatogram of the quinoxaline derivatives of citrus honey. Retrieved from [Link]

  • Frontiers. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Retrieved from [Link]

  • Arkivoc. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

Sources

Exploratory

difference between 3-Chloroquinoxaline-2-carbonyl chloride and 2,3-dichloroquinoxaline

This guide details the structural, synthetic, and reactive distinctions between 3-Chloroquinoxaline-2-carbonyl chloride (CQC) and 2,3-dichloroquinoxaline (DCQ) , two critical electrophilic scaffolds in heterocyclic drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and reactive distinctions between 3-Chloroquinoxaline-2-carbonyl chloride (CQC) and 2,3-dichloroquinoxaline (DCQ) , two critical electrophilic scaffolds in heterocyclic drug discovery.

Executive Summary

Feature2,3-Dichloroquinoxaline (DCQ) 3-Chloroquinoxaline-2-carbonyl chloride (CQC)
Core Function Bis-imidoyl chloride equivalent

-Haloacid chloride equivalent
Primary Reactivity Nucleophilic Aromatic Substitution (

)
Nucleophilic Acyl Substitution (

) +

Selectivity Stepwise

(requires control)
Highly Chemoselective (Acyl > Aryl)
Key Application Synthesis of 2,3-disubstituted quinoxalinesSynthesis of fused tricyclic systems (e.g., pyrazino-fused)

Structural & Electronic Analysis

2,3-Dichloroquinoxaline (DCQ)[1][2][3]
  • Structure: A planar bicyclic system where carbons 2 and 3 are both substituted with chlorine.

  • Electronic State: The pyrazine ring is electron-deficient due to the two nitrogen atoms (positions 1, 4). The two chlorine atoms further activate the ring toward nucleophilic attack, but they are chemically equivalent until the first substitution occurs.

  • Symmetry:

    
     symmetry (initially), making the C2 and C3 positions identical.
    
3-Chloroquinoxaline-2-carbonyl chloride (CQC)
  • Structure: A quinoxaline ring with a chlorine at C3 and a highly reactive chlorocarbonyl group (-COCl) at C2.

  • Electronic State: The carbonyl group at C2 is a strong electron-withdrawing group (EWG), which:

    • Makes the C2-carbonyl carbon extremely electrophilic (hard electrophile).

    • Further activates the C3-chlorine toward

      
       by withdrawing electron density from the ring.
      
  • Symmetry: Asymmetric. The molecule presents two distinct electrophilic sites with vastly different reaction rates and mechanisms.

Synthetic Pathways

The synthesis of these cores dictates their availability and purity profiles.

Synthesis of 2,3-Dichloroquinoxaline (DCQ)

DCQ is typically synthesized from quinoxaline-2,3-dione using a dehydrating chlorinating agent.

  • Reagents:

    
     (Phosphorus oxychloride) or 
    
    
    
    (Thionyl chloride) with catalytic DMF.[1]
  • Conditions: Reflux (100°C+).

  • Mechanism: Conversion of the amide-like carbonyls (lactam tautomers) to imidoyl chlorides.

Synthesis of 3-Chloroquinoxaline-2-carbonyl chloride (CQC)

CQC is an activated intermediate, usually derived from 3-hydroxyquinoxaline-2-carboxylic acid .

  • Precursor: 3-Hydroxyquinoxaline-2-carboxylic acid (often obtained from the condensation of o-phenylenediamine with diethyl ketomalonate followed by hydrolysis).

  • Reagents:

    
     (Thionyl chloride) in excess.
    
  • Conditions: Reflux.[1][2]

  • Mechanism:

    • Chlorination of Acid: Conversion of -COOH to -COCl.

    • Aromatization/Chlorination: Conversion of the C3-hydroxyl (tautomeric with amide) to C3-chloro.

  • Note: CQC is moisture-sensitive and often used immediately or stored under inert gas.

Synthesis Start o-Phenylenediamine Dione Quinoxaline-2,3-dione Start->Dione + Oxalic Acid Reflux HydroxyAcid 3-Hydroxyquinoxaline- 2-carboxylic acid Start->HydroxyAcid 1. Ketomalonate 2. Hydrolysis Oxalic Oxalic Acid Ketomalonate Diethyl Ketomalonate DCQ 2,3-Dichloroquinoxaline (DCQ) Dione->DCQ POCl3 / DMF Reflux CQC 3-Chloroquinoxaline- 2-carbonyl chloride (CQC) HydroxyAcid->CQC SOCl2 Reflux

Figure 1: Divergent synthetic pathways for DCQ and CQC.

Reactivity Profiles & Chemoselectivity

This is the critical differentiator for experimental design.

Reactivity of DCQ: The Cascade

DCQ reacts via Nucleophilic Aromatic Substitution (


) .[3]
  • First Substitution: A nucleophile (e.g., amine, thiol) attacks C2 or C3.

    • Challenge: After the first substitution, the ring becomes more electron-rich (if the nucleophile is a donor like -NHR), deactivating the second position. This allows for the isolation of mono-substituted products.

    • Mechanism:[3][1][2][4][5][6][7][8][9] Addition-Elimination via a Meisenheimer complex.[3]

  • Second Substitution: Requires harsher conditions (higher temp, stronger nucleophile) if the first group is electron-donating.

Reactivity of CQC: Orthogonal Electrophilicity

CQC possesses two "handles" that react via different mechanisms, allowing for regioselective heterocyclization .

  • Site A: Carbonyl Chloride (-COCl)

    • Mechanism: Nucleophilic Acyl Substitution (

      
      ).
      
    • Kinetics: Extremely fast, occurs at 0°C to RT.

    • Outcome: Forms Amides (with amines) or Esters (with alcohols). The C3-chloro group usually remains intact during this step.

  • Site B: C3-Chlorine

    • Mechanism:

      
      .
      
    • Kinetics: Slower than acyl substitution. Requires the ring to be electron-deficient.[10]

    • Cyclization Potential: If the nucleophile attached to Site A has a second nucleophilic group (e.g., hydrazine, ethylenediamine), it can intramolecularly attack Site B to form a fused ring.

Comparative Reaction Flow

Reactivity cluster_DCQ 2,3-Dichloroquinoxaline (DCQ) cluster_CQC 3-Chloroquinoxaline-2-carbonyl chloride (CQC) DCQ_Node DCQ Mono Mono-substituted (2-Amino-3-chloro) DCQ_Node->Mono Nucleophile (1 eq) RT Di Di-substituted (2,3-Diamino) Mono->Di Nucleophile (Excess) Heat CQC_Node CQC Amide Intermediate Amide (Retention of Cl) CQC_Node->Amide Binucleophile (Site 1) 0°C (Acyl Subst.) Fused Fused Tricyclic System (Pyrazino-fused) Amide->Fused Cyclization (Site 2) Heat (SNAr)

Figure 2: Mechanistic divergence. DCQ follows a stepwise linear substitution, while CQC facilitates cascade cyclization.

Experimental Protocols

Protocol A: Mono-substitution of DCQ (General)
  • Goal: Synthesize 2-amino-3-chloroquinoxaline.

  • Procedure:

    • Dissolve DCQ (1.0 eq) in anhydrous THF or Ethanol.

    • Cool to 0°C.

    • Add Amine (1.0 eq) and Base (

      
      , 1.1 eq) dropwise.
      
    • Stir at RT for 2–4 hours.

    • Critical Control: Stoichiometry must be precise to avoid di-substitution.

Protocol B: Cyclization using CQC (Synthesis of Pyrazino[2,3-d]pyridazinones)
  • Goal: React CQC with hydrazine to form a tricyclic core.

  • Procedure:

    • Preparation of CQC: Reflux 3-hydroxyquinoxaline-2-carboxylic acid in

      
       (neat) for 3 hours. Evaporate excess 
      
      
      
      under vacuum. Use crude residue immediately.
    • Acylation: Dissolve crude CQC in dry DCM at 0°C.

    • Addition: Add Hydrazine derivative (1.1 eq) and Pyridine (1.2 eq).

    • Cyclization: The intermediate hydrazide forms rapidly. Heat the solution (or switch to ethanol and reflux) to drive the intramolecular

      
       displacement of the C3-chlorine.
      
    • Result: Formation of the fused lactam ring.

Applications in Drug Discovery

ScaffoldDerived FromTherapeutic Relevance
2,3-Diaminoquinoxalines DCQ DNA intercalation, Antitumor agents.
Quinoxaline-2,3-dithiones DCQ Antimicrobial, antifungals.
Pyrazino[2,3-d]pyrimidines CQC Kinase Inhibitors (mTOR, PI3K) . The fused ring mimics the adenine core of ATP.
Pyrazino[2,3-c]pyridazines CQC Novel scaffolds for CNS activity.

References

  • Nucleophilic substitution of 2,3-dichloroquinoxaline

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[11][3]

    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Synthesis of Quinoxaline-2-carbonyl chlorides: Title: Synthesis and Reactivity of Quinoxaline-2-carboxylic Acid Derivatives. Source: Journal of Heterocyclic Chemistry (General reference for acid chloride formation). Context: Standard protocol involves thionyl chloride reflux of the hydroxy-acid precursor.
  • Reactivity of Thionyl Chloride with Carboxylic Acids

    • Title: Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Quinoxaline Synthesis Overview

    • Title: A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
    • Source: BenchChem.[3]

Sources

Foundational

3-Chloroquinoxaline-2-carbonyl chloride melting point and physical state

The following technical guide details the physicochemical properties, synthesis, and handling of 3-Chloroquinoxaline-2-carbonyl chloride , a critical electrophilic intermediate in the synthesis of fused heterocyclic phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 3-Chloroquinoxaline-2-carbonyl chloride , a critical electrophilic intermediate in the synthesis of fused heterocyclic pharmacophores.

Physicochemical Characterization, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary

3-Chloroquinoxaline-2-carbonyl chloride is a highly reactive, electrophilic intermediate used primarily in the development of polycyclic nitrogen-containing heterocycles. It serves as a "linchpin" scaffold for synthesizing fused ring systems such as pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalines and pyrido[2,3-b]quinoxalines , which exhibit significant biological activities ranging from anticancer to antimicrobial properties.

Due to its high hydrolytic instability, this compound is frequently generated in situ or isolated as a crude solid and used immediately. This guide provides the standardized protocols for its generation, characterization (via precursor validation), and downstream application.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PropertyData / Description
Chemical Name 3-Chloroquinoxaline-2-carbonyl chloride
CAS Number Not widely listed (Precursor Acid CAS: 20254-76-6)
Molecular Formula C₉H₄Cl₂N₂O
Molecular Weight 227.05 g/mol
Physical State Crystalline Solid (typically isolated as a pale yellow to off-white crude solid).
Melting Point Undefined/Decomposes. (Note: The stable precursor, 3-chloroquinoxaline-2-carboxylic acid, melts at 142–145 °C [1]).
Solubility Soluble in aprotic organic solvents (Dichloromethane, THF, 1,4-Dioxane, Toluene). Reacts violently with water/alcohols.
Stability Moisture sensitive; hydrolyzes rapidly to the parent carboxylic acid and HCl. Store under inert atmosphere (Ar/N₂).
Structural Insight

The compound features a quinoxaline core (1,4-diazanaphthalene) substituted at the 2- and 3-positions. The vicinal arrangement of the chloro group (C3) and the chlorocarbonyl group (C2) creates a "dual electrophilic" site. Nucleophiles can attack the carbonyl carbon (acyl substitution) followed by the C3 carbon (nucleophilic aromatic substitution, SₙAr), facilitating cyclization reactions.

Synthesis & Production Protocol

Since the acid chloride is not commercially stable, it must be synthesized from 3-chloroquinoxaline-2-carboxylic acid . The following protocol ensures high conversion and purity for subsequent steps.

Phase 1: Precursor Validation

Ensure the starting material, 3-chloroquinoxaline-2-carboxylic acid , meets the melting point specification of 142–145 °C . If synthesizing from esters, ensure complete hydrolysis and drying, as residual water will destroy the thionyl chloride reagent.

Phase 2: Chlorination Protocol

Reagents: Thionyl Chloride (SOCl₂), anhydrous 1,4-Dioxane or Toluene. Catalyst: DMF (Dimethylformamide) - catalytic amount (optional but recommended).

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Suspension: Suspend 1.0 equivalent of 3-chloroquinoxaline-2-carboxylic acid in anhydrous 1,4-dioxane (approx. 5 mL per mmol).

  • Activation: Add 2.0–3.0 equivalents of Thionyl Chloride (SOCl₂) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) .

    • Observation: The suspension will clear as the acid chloride forms and dissolves.

    • Duration: Reflux for 2–3 hours.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride .

    • Note: Do not wash with water. If purification is strictly necessary, recrystallize rapidly from dry hexane/toluene, but crude use is standard.

Reactivity & Mechanism Visualization

The utility of 3-chloroquinoxaline-2-carbonyl chloride lies in its ability to undergo bis-nucleophilic attack . The following diagram illustrates the synthesis pathway and its reaction with a dinucleophile (e.g., a pyrazolone or amine) to form a fused tetracyclic system.

SynthesisPathway Precursor 3-Chloroquinoxaline- 2-carboxylic acid (MP: 142-145°C) Intermediate 3-Chloroquinoxaline- 2-carbonyl chloride (Reactive Electrophile) Precursor->Intermediate Activation Reagent SOCl2 / Reflux (- SO2, - HCl) Reagent->Intermediate Product Fused Heterocycle (e.g., Pyrazolo[4',3':5,6] pyrano[2,3-b]quinoxaline) Intermediate->Product 1. Acylation 2. Cyclization (SnAr) Nucleophile Nucleophile (e.g., Pyrazolone, Amine) Nucleophile->Product

Caption: Synthesis of the acid chloride intermediate and its subsequent conversion into fused heterocyclic systems via sequential acylation and nucleophilic aromatic substitution.

Applications in Drug Discovery

The quinoxaline scaffold is a privileged structure in medicinal chemistry.[2] The 3-chloro-2-carbonyl chloride derivative is specifically used to access:

  • Pyrazolo-fused Quinoxalines:

    • Mechanism:[3][4][5][6] Reaction with 5-pyrazolones using Calcium Hydroxide in refluxing dioxane [1].

    • Target: Potential anticancer agents acting via intercalation or kinase inhibition.

  • Pyrido[2,3-b]quinoxalines:

    • Mechanism:[3][4][5][6] Reaction with terminal alkynes followed by amine condensation [2].

    • Target: Antimicrobial and anti-inflammatory candidates.

  • Benzimidazoles & Triazoles:

    • Used as a building block for introducing the quinoxaline moiety into complex pharmacophores.

Safety & Handling (MSDS Summary)
  • Hazards: Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive (Releases HCl gas).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly inside a fume hood.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hydrolysis degrades the compound back to the acid (MP 142°C), rendering it inactive for acylation.

References
  • Holzer, W., et al. (2007). Pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one: Synthesis and Characterization of a Novel Tetracyclic Ring System. Journal of Heterocyclic Chemistry, 44, 1139.[7]

  • Reddy, G. S., et al. (2022).[8] Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry.

  • PubChem Database. 3-Chloroquinoxaline-2-carboxylic acid (Precursor Data).

Sources

Exploratory

reactivity profile of 3-chloro-2-quinoxalinecarboxylic acid chloride

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-Quinoxalinecarboxylic Acid Chloride Abstract This technical guide provides a comprehensive examination of the synthesis and reactivity of 3-chloro-2-qui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-Quinoxalinecarboxylic Acid Chloride

Abstract

This technical guide provides a comprehensive examination of the synthesis and reactivity of 3-chloro-2-quinoxalinecarboxylic acid chloride, a pivotal intermediate in synthetic organic and medicinal chemistry. The document elucidates the compound's bifunctional nature, detailing the differential reactivity of the C-2 acid chloride and the C-3 chloro-substituent. We explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and discuss its strategic application in the construction of complex heterocyclic scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Value of the Quinoxaline Core

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and advanced materials.[1][2] Its prevalence stems from its rigid, planar geometry and its unique electronic properties, which facilitate a range of intermolecular interactions crucial for biological activity. Quinoxaline derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

Among the vast library of quinoxaline-based intermediates, 3-chloro-2-quinoxalinecarboxylic acid chloride emerges as a uniquely versatile building block. It possesses two distinct electrophilic centers: a highly reactive acid chloride at the C-2 position and a less reactive chloro substituent at the C-3 position, which is susceptible to nucleophilic aromatic substitution. This disparity in reactivity allows for controlled, sequential functionalization, making it an invaluable tool for generating diverse molecular libraries.

Synthesis of 3-Chloro-2-Quinoxalinecarboxylic Acid Chloride

The preparation of the title compound is typically achieved from its corresponding carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid. The most direct and efficient method for this transformation is treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The precursor, 3-chloroquinoxaline-2-carboxylic acid, can be synthesized via several routes, often starting from the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination.[4][5] The final conversion of the carboxylic acid to the acid chloride is a robust and high-yielding reaction.

Mechanism Insight: The reaction with thionyl chloride (SOCl₂) proceeds by converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group.[6][7] A subsequent nucleophilic attack by the chloride ion generated in situ on the carbonyl carbon leads to the formation of a tetrahedral intermediate.[7] This intermediate collapses, eliminating sulfur dioxide and a chloride ion, to yield the final acid chloride product.[6][7]

Experimental Protocol: Synthesis of 3-Chloro-2-Quinoxalinecarboxylic Acid Chloride
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (or connected to a nitrogen line), suspend 3-chloroquinoxaline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq). Anhydrous conditions are crucial as acid chlorides react readily with water.[8]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution and the formation of a clear solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood).

  • Isolation: The resulting crude 3-chloro-2-quinoxalinecarboxylic acid chloride is often obtained as a solid and can be used directly for subsequent reactions without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane.

The Duality of Reactivity: A Tale of Two Electrophiles

The synthetic power of 3-chloro-2-quinoxalinecarboxylic acid chloride lies in the pronounced reactivity difference between its two electrophilic sites. The carbonyl carbon of the acid chloride is significantly more reactive than the C-3 carbon of the quinoxaline ring.

Position C-2: Nucleophilic Acyl Substitution

The acid chloride functional group is the most reactive of the carboxylic acid derivatives.[9][10] It readily undergoes nucleophilic acyl substitution with a vast range of nucleophiles under mild conditions.[8][11] This high reactivity is due to the strong electron-withdrawing inductive effect of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic.[11]

Common transformations include:

  • Esterification: Reaction with alcohols.[11][12]

  • Amidation: Reaction with primary or secondary amines.[11][12]

  • Hydrolysis: Reaction with water to revert to the carboxylic acid.[12][13]

  • Anhydride Formation: Reaction with carboxylate salts.[14]

Mechanism: Nucleophilic Acyl Substitution

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Reactant 3-Chloro-2-Quinoxaline- carboxylic Acid Chloride Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophile R-NuH (Amine, Alcohol, etc.) Nucleophile->Intermediate Addition Product Amide / Ester Derivative Intermediate->Product Elimination of HCl

Caption: General mechanism for nucleophilic acyl substitution at C-2.

Position C-3: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-3 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring.[15][16] However, this reaction is significantly less facile than the acyl substitution at C-2 and typically requires higher temperatures, stronger nucleophiles, or the use of a base to proceed efficiently.[17]

The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C-3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The subsequent elimination of the chloride ion restores the aromaticity of the quinoxaline ring, yielding the substituted product.[15]

Mechanism: SNAr at C-3

G Reactant 3-Chloro-2-(Amide/Ester)- Quinoxaline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate Product 3-Substituted Quinoxaline Intermediate->Product Elimination of Cl⁻ LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: Mechanism for nucleophilic aromatic substitution at C-3.

Synthetic Strategy: A Stepwise Functionalization Workflow

The differential reactivity of the two chloro-substituents is the cornerstone of the compound's synthetic utility, enabling a predictable and stepwise approach to building molecular complexity. A typical strategy involves first reacting a soft nucleophile at the C-2 position under mild conditions, followed by a second, distinct nucleophilic substitution at the C-3 position, often requiring heat.

Logical Workflow for Sequential Derivatization

G Start 3-Chloro-2-Quinoxaline- carboxylic Acid Chloride Step1 React with Nu₁-H (e.g., Benzylamine) Mild Conditions, 0°C to RT Start->Step1 Intermediate Intermediate Amide N-benzyl-3-chloroquinoxaline -2-carboxamide Step1->Intermediate Step2 React with Nu₂-H (e.g., Morpholine) Forcing Conditions, Heat Intermediate->Step2 Product Final Product 3-(morpholino)-N-benzyl quinoxaline-2-carboxamide Step2->Product

Caption: Stepwise functionalization enabled by differential reactivity.

Experimental Protocol: Two-Step Synthesis of a 2-Carboxamide-3-Amino-Quinoxaline
  • Step 1: Amide Formation (C-2 Functionalization)

    • Dissolve 3-chloro-2-quinoxalinecarboxylic acid chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of a primary or secondary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-quinoxalinecarboxamide intermediate, which is often pure enough for the next step.

  • Step 2: Nucleophilic Aromatic Substitution (C-3 Functionalization)

    • Combine the crude 3-chloro-2-quinoxalinecarboxamide intermediate (1.0 eq) with a second amine (e.g., morpholine, 2-3 eq) either neat or in a high-boiling polar solvent like DMSO or NMP.

    • Heat the reaction mixture to 100-140 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the collected solid (or the combined organic extracts) with water and brine.

    • Dry the product/organic layer and purify by column chromatography on silica gel or by recrystallization to obtain the final 2,3-disubstituted quinoxaline.

Applications in Pharmaceutical Development

The ability to readily synthesize large libraries of 2,3-disubstituted quinoxalines from this common intermediate is highly valuable in drug discovery.[18] The quinoxaline core serves as a rigid scaffold upon which various functional groups can be appended to modulate physicochemical properties and optimize interactions with biological targets.

Table: Representative Biological Activities of Quinoxaline Derivatives

Derivative ClassSubstituent PatternExample Biological Activity
Quinoxaline CarboxamidesC-2 Amide, C-3 Amino/AlkoxyAnticancer, Antiviral, Kinase Inhibitors
TriazoloquinoxalinesFused triazole ring at C-2, C-3Antimicrobial, CNS agents[1]
ThioquinoxalinesC-3 ThioetherAntifungal, Antimalarial[3]

Conclusion

3-Chloro-2-quinoxalinecarboxylic acid chloride is a high-value synthetic intermediate characterized by a predictable and exploitable reactivity profile. The significant difference in electrophilicity between the C-2 acid chloride and the C-3 aryl chloride allows for a robust, stepwise approach to the synthesis of diverse and highly functionalized quinoxaline derivatives. A thorough understanding of the underlying reaction mechanisms—nucleophilic acyl substitution and nucleophilic aromatic substitution—is critical for the rational design of synthetic routes. The protocols and strategic workflows detailed in this guide provide a solid foundation for researchers to effectively utilize this powerful building block in the pursuit of novel therapeutics and functional materials.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Cyclization Reactions Involving 3-Chloroquinoxaline-2-carbonyl Chloride

Introduction: The Versatility of 3-Chloroquinoxaline-2-carbonyl Chloride in Heterocyclic Synthesis The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-Chloroquinoxaline-2-carbonyl Chloride in Heterocyclic Synthesis

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The reactivity of substituted quinoxalines offers a robust platform for the synthesis of complex, fused heterocyclic systems, which are of significant interest in drug discovery and materials science. Among the various quinoxaline-based building blocks, 3-chloroquinoxaline-2-carbonyl chloride stands out as a particularly versatile precursor. Its two distinct electrophilic sites—the highly reactive acid chloride at the C-2 position and the less reactive chloro group at the C-3 position—allow for sequential and regioselective reactions with binucleophiles, leading to the construction of novel polycyclic heteroaromatic compounds.

This guide provides an in-depth exploration of the synthetic utility of 3-chloroquinoxaline-2-carbonyl chloride in cyclization reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for the synthesis of fused quinoxaline systems. The methodologies presented herein are designed to be self-validating and are grounded in established principles of heterocyclic chemistry, drawing analogies from well-documented reactions of similar scaffolds.

Core Concepts: A Dual-Action Electrophile for Stepwise Annulation

The synthetic strategy leveraging 3-chloroquinoxaline-2-carbonyl chloride is predicated on the differential reactivity of its two electrophilic centers. The acyl chloride is significantly more susceptible to nucleophilic attack than the aryl chloride. This reactivity gradient enables a stepwise reaction sequence with a binucleophile, such as a diamine. The first step typically involves the formation of an amide bond via reaction with the more reactive acyl chloride. The subsequent intramolecular cyclization is then achieved through a nucleophilic substitution at the C-3 position by the second nucleophilic group of the binucleophile. This two-stage process allows for a controlled and predictable annulation, leading to the formation of new heterocyclic rings fused to the quinoxaline core.

Application Note 1: Synthesis of Quinoxalino[2,3-b][2][3]benzodiazepine Derivatives

The fusion of a benzodiazepine ring to the quinoxaline nucleus is a promising strategy for the development of novel CNS-active agents, given the well-established pharmacological profiles of both scaffolds.[2][3] The following protocol details a plausible and efficient method for the synthesis of a quinoxalino[2,3-b][4][2]benzodiazepine derivative via the reaction of 3-chloroquinoxaline-2-carbonyl chloride with o-phenylenediamine. This protocol is based on established methods for the synthesis of similar fused benzodiazepine systems.[5]

Reaction Principle and Mechanism

The reaction proceeds in two key steps. Initially, the more nucleophilic amino group of o-phenylenediamine attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide intermediate. This is a classic nucleophilic acyl substitution reaction. The subsequent step involves an intramolecular nucleophilic aromatic substitution (SNAr). The remaining amino group of the o-phenylenediamine moiety acts as an internal nucleophile, attacking the electron-deficient C-3 position of the quinoxaline ring and displacing the chloride leaving group. This cyclization step is often facilitated by heat and a base to deprotonate the attacking amine, thereby increasing its nucleophilicity.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Chloroquinoxaline-2-carbonyl chloride + o-Phenylenediamine B Nucleophilic attack of amine on acyl chloride A->B C Tetrahedral Intermediate B->C D Elimination of HCl C->D E Amide Intermediate D->E F Amide Intermediate G Intramolecular nucleophilic attack of second amine on C-3 F->G H Meisenheimer-like Intermediate G->H I Elimination of HCl H->I J Quinoxalino[2,3-b][1,5]benzodiazepine I->J

Reaction workflow for the synthesis of quinoxalino[2,3-b][4][2]benzodiazepine.
Experimental Protocol
Reagent/ParameterValue/Condition
Reactants
3-Chloroquinoxaline-2-carbonyl chloride1.0 eq
o-Phenylenediamine1.1 eq
Solvent Anhydrous Pyridine or DMF
Base Pyridine (as solvent) or Triethylamine (2.0 eq)
Temperature Room temperature to reflux (e.g., 120 °C)
Reaction Time 6-12 hours
Work-up Aqueous work-up
Purification Recrystallization or column chromatography

Step-by-Step Methodology:

  • To a stirred solution of o-phenylenediamine (1.1 eq) in anhydrous pyridine (used as both solvent and base), add 3-chloroquinoxaline-2-carbonyl chloride (1.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 120 °C) and maintain for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove pyridine hydrochloride.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Application Note 2: Synthesis of Pyrazino[2,3-b]quinoxaline Derivatives

The pyrazino[2,3-b]quinoxaline core is another important heterocyclic system with applications in materials science and as a scaffold for biologically active molecules.[4][6] The reaction of 3-chloroquinoxaline-2-carbonyl chloride with ethylenediamine provides a direct and efficient route to this fused ring system.

Reaction Principle and Mechanism

Similar to the reaction with o-phenylenediamine, the synthesis with ethylenediamine proceeds via a two-step sequence. The initial step is the formation of an amide by the reaction of one of the amino groups of ethylenediamine with the acid chloride. The subsequent intramolecular cyclization occurs via a nucleophilic substitution of the chloro group at the C-3 position by the second amino group. Given the higher nucleophilicity of aliphatic amines compared to aromatic amines, this cyclization step is generally more facile and may proceed under milder conditions.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A 3-Chloroquinoxaline-2-carbonyl chloride + Ethylenediamine B Nucleophilic attack of amine on acyl chloride A->B C Tetrahedral Intermediate B->C D Elimination of HCl C->D E Amide Intermediate D->E F Amide Intermediate G Intramolecular nucleophilic attack of second amine on C-3 F->G H Tetrahedral Intermediate G->H I Elimination of HCl H->I J Pyrazino[2,3-b]quinoxaline I->J

Reaction workflow for the synthesis of pyrazino[2,3-b]quinoxaline.
Experimental Protocol
Reagent/ParameterValue/Condition
Reactants
3-Chloroquinoxaline-2-carbonyl chloride1.0 eq
Ethylenediamine1.2 eq
Solvent Anhydrous Ethanol or Acetonitrile
Base Triethylamine (2.2 eq) or excess Ethylenediamine
Temperature Room temperature to reflux (e.g., 80 °C)
Reaction Time 4-8 hours
Work-up Evaporation of solvent and aqueous work-up
Purification Recrystallization or column chromatography

Step-by-Step Methodology:

  • Dissolve 3-chloroquinoxaline-2-carbonyl chloride (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • In a separate flask, prepare a solution of ethylenediamine (1.2 eq) and triethylamine (2.2 eq) in anhydrous ethanol.

  • Add the ethylenediamine solution dropwise to the stirred solution of 3-chloroquinoxaline-2-carbonyl chloride at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the purified product using standard analytical techniques.

Conclusion and Future Perspectives

3-Chloroquinoxaline-2-carbonyl chloride is a highly valuable and versatile building block for the synthesis of a wide array of fused quinoxaline-based heterocyclic systems. The differential reactivity of its two electrophilic centers allows for a controlled and stepwise approach to the construction of complex molecular architectures. The protocols detailed in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the synthesis of novel quinoxalino[2,3-b][4][2]benzodiazepines and pyrazino[2,3-b]quinoxalines. Further exploration of the reactivity of this precursor with other binucleophiles will undoubtedly lead to the discovery of new and potentially bioactive heterocyclic compounds.

References

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  • Turck, A., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar. [Link]

  • Yamamoto, S., et al. (2003). Synthesis of previously inaccessible quinazolines and 1,4-benzodiazepines as potential anticonvulsants. Journal of Medicinal Chemistry, 46(24), 5228-5239. [Link]

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Application

Application Notes & Protocols: Leveraging 3-Chloroquinoxaline-2-carbonyl chloride as a Versatile Electrophilic Intermediate in Drug Discovery and Chemical Synthesis

Abstract This technical guide provides an in-depth exploration of 3-chloroquinoxaline-2-carbonyl chloride, a potent and versatile bifunctional electrophile. We will dissect its reactivity, outline detailed protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-chloroquinoxaline-2-carbonyl chloride, a potent and versatile bifunctional electrophile. We will dissect its reactivity, outline detailed protocols for its application in synthesizing diverse molecular scaffolds, and explain the chemical principles that guide experimental design. This document is intended for researchers, medicinal chemists, and process development scientists who are looking to incorporate the quinoxaline moiety into complex molecules, particularly in the pursuit of novel therapeutic agents.

Introduction: The Quinoxaline Scaffold and the Utility of a Bifunctional Intermediate

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique electronic properties of the quinoxaline nucleus make it an excellent pharmacophore for interacting with various biological targets.

3-Chloroquinoxaline-2-carbonyl chloride stands out as a particularly valuable building block for synthetic chemists.[1] It possesses two distinct electrophilic sites:

  • The Acyl Chloride (C2-position): A highly reactive center for nucleophilic acyl substitution, enabling facile formation of amides, esters, and ketones.

  • The C3-Carbon: The chlorine atom at this position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a second point of diversity.

This dual reactivity allows for a modular and sequential approach to building complex molecules around the quinoxaline core, making it an ideal starting material for creating libraries of compounds for drug discovery screening.

Core Reactivity and Mechanistic Considerations

The primary utility of 3-chloroquinoxaline-2-carbonyl chloride stems from the high reactivity of the acyl chloride group. This functional group readily reacts with a wide range of nucleophiles under mild conditions.

dot

G cluster_main Reactivity of 3-Chloroquinoxaline-2-carbonyl chloride cluster_nuc Nucleophiles cluster_prod Primary Products reagent 3-Chloroquinoxaline-2- carbonyl chloride Amine Primary/Secondary Amine (R₂NH) reagent->Amine Nucleophilic Acyl Substitution Alcohol Alcohol (R'OH) reagent->Alcohol Nucleophilic Acyl Substitution Thiol Thiol (R'SH) reagent->Thiol Nucleophilic Acyl Substitution Amide Quinoxaline-2-carboxamide Amine->Amide Forms Amide Bond Ester Quinoxaline-2-carboxylate Alcohol->Ester Forms Ester Bond Thioester Quinoxaline-2-carbothioate Thiol->Thioester Forms Thioester Bond

Caption: General reaction pathways for 3-chloroquinoxaline-2-carbonyl chloride.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl and yielding the final acylated product. The liberation of hydrochloric acid (HCl) during the reaction necessitates the use of a base to act as an acid scavenger.

Application Protocols

Safety Precaution: 3-Chloroquinoxaline-2-carbonyl chloride is a reactive acyl chloride. It is corrosive and moisture-sensitive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material.

Protocol 1: Synthesis of N-Substituted-3-chloroquinoxaline-2-carboxamides

This protocol describes the general procedure for the synthesis of amides, which is one of the most common and reliable transformations for this intermediate. The formation of the amide bond is typically rapid and high-yielding.[2][3][]

Workflow for Amide Synthesis

dot

G start Start dissolve_reagent 1. Dissolve 3-chloroquinoxaline- 2-carbonyl chloride in anhydrous DCM. start->dissolve_reagent cool 2. Cool solution to 0 °C in an ice bath. dissolve_reagent->cool add_nuc 4. Add amine/TEA solution dropwise to the cooled acyl chloride solution. cool->add_nuc prepare_nuc 3. In a separate flask, dissolve amine and triethylamine (TEA) in anhydrous DCM. prepare_nuc->add_nuc warm 5. Allow reaction to warm to room temperature and stir for 2-4 hours. add_nuc->warm monitor 6. Monitor reaction by TLC. warm->monitor monitor->warm Incomplete quench 7. Quench with water or saturated NaHCO₃ solution. monitor->quench Complete extract 8. Extract with DCM, wash with brine, and dry over Na₂SO₄. quench->extract purify 9. Purify by column chromatography. extract->purify end End purify->end

Caption: Step-by-step workflow for a typical amidation reaction.

Materials:

  • 3-Chloroquinoxaline-2-carbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add 3-chloroquinoxaline-2-carbonyl chloride to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: This step is crucial to control the initial exotherm of the reaction between the highly reactive acyl chloride and the amine, preventing potential side reactions and degradation.[]

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the acyl chloride over 10-15 minutes.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A slight excess of the amine and a larger excess of the base ensure the reaction goes to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride spot is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining HCl and excess acid chloride), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-Chloroquinoxaline-2-carboxylate Esters

The synthesis of esters from acyl chlorides is also a fundamental transformation. While alcohols are less nucleophilic than amines, the high reactivity of the acyl chloride generally ensures a successful reaction.

Step-by-Step Methodology:

  • Preparation: Follow step 1 from the amide synthesis protocol.

  • Nucleophile Addition: At 0 °C, add the alcohol (1.2 eq) to the stirring solution of the acyl chloride. Then, add a base such as TEA (1.5 eq) or pyridine (1.5 eq) dropwise.

    • Causality: Pyridine is often used as both a base and a nucleophilic catalyst in esterifications. It can react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.

  • Reaction: Allow the reaction to warm to room temperature. Esterification reactions can be slower than amidations; they may require stirring overnight or gentle heating (e.g., 40 °C) to proceed to completion.

  • Monitoring, Work-up, and Purification: Follow steps 5-8 from the amide synthesis protocol.

Reaction TypeNucleophile (eq)Base (eq)SolventTypical Temp.Typical Time
Amidation Primary/Secondary Amine (1.1)TEA/DIEA (1.5)DCM, THF0 °C to RT2-4 h
Esterification Alcohol (1.2)Pyridine/TEA (1.5)DCM, THFRT to 40 °C12-24 h
Thioesterification Thiol (1.1)TEA/DIEA (1.5)DCM, DMF0 °C to RT3-6 h
Advanced Application: Sequential SNAr Reactions

A key advantage of the products derived from 3-chloroquinoxaline-2-carbonyl chloride is that the chloro-substituent at the C3-position remains available for further functionalization. This allows for a powerful two-step diversification strategy.

  • Step 1 (Acylation): React 3-chloroquinoxaline-2-carbonyl chloride with a nucleophile (Nu₁-H) to form the stable amide or ester intermediate.

  • Step 2 (SNAr): React the product from Step 1 with a second, different nucleophile (Nu₂-H), typically an amine or a thiol. This reaction usually requires more forcing conditions (e.g., heating in a polar aprotic solvent like DMF or DMSO) to displace the C3-chloride.

This sequential approach provides access to a vast chemical space from a single, versatile starting material.

dot

G start 3-Chloroquinoxaline- 2-carbonyl chloride step1 Step 1: Acylation + Nucleophile 1 (e.g., R-NH₂) Base, DCM, RT start->step1 intermediate Intermediate Product 3-Chloro-N-R-quinoxaline- 2-carboxamide step1->intermediate step2 Step 2: SNAr Reaction + Nucleophile 2 (e.g., R'-NH₂) Base, DMF, Heat intermediate->step2 final_product Final Di-substituted Product 3-(R'-amino)-N-R-quinoxaline- 2-carboxamide step2->final_product

Caption: Sequential functionalization strategy using 3-chloroquinoxaline-2-carbonyl chloride.

Conclusion

3-Chloroquinoxaline-2-carbonyl chloride is a high-value electrophilic intermediate that serves as an efficient gateway to a wide range of complex quinoxaline derivatives. Its bifunctional nature, allowing for both rapid acylation and subsequent SNAr reactions, provides a robust platform for generating molecular diversity. The protocols outlined in this guide are reliable, scalable, and grounded in well-understood mechanistic principles, empowering researchers in drug discovery and synthetic chemistry to fully exploit the potential of this versatile building block.

References

  • Synthesis of S-(3-Chloroquinoxalin-2-yl) Esters of Aliphatic and Aromatic Thiosulfonic Acids.Russian Journal of General Chemistry.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems Using 3-Chloroquinoxaline-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 3-chloroquinoxaline-2-carbonyl chloride as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-chloroquinoxaline-2-carbonyl chloride as a versatile building block for the construction of novel fused heterocyclic systems. Quinoxaline scaffolds and their fused analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This document details the strategic application of 3-chloroquinoxaline-2-carbonyl chloride, leveraging its dual reactive sites—a highly reactive acid chloride and a less reactive vinyl chloride—to construct fused ring systems. Detailed protocols for the synthesis of representative[1][2][3]triazolo[4,3-a]quinoxalin-4(5H)-ones and pyrazolo[1,5-a]quinoxalin-4(5H)-ones are provided, along with mechanistic insights and characterization data.

Introduction: The Strategic Advantage of 3-Chloroquinoxaline-2-carbonyl chloride

Fused heterocyclic systems based on the quinoxaline core are privileged structures in drug discovery. The fusion of an additional heterocyclic ring to the quinoxaline nucleus can significantly modulate the parent molecule's physicochemical properties and biological activity, leading to the development of potent therapeutic agents.[1][3] 3-Chloroquinoxaline-2-carbonyl chloride is a particularly attractive starting material for the synthesis of such fused systems due to the presence of two distinct electrophilic centers with differential reactivity.

The acid chloride functionality at the C-2 position is highly susceptible to nucleophilic attack, allowing for the facile introduction of various side chains or the initial anchoring of a binucleophile. The chloro substituent at the C-3 position, being part of a vinyl chloride system, is less reactive towards nucleophilic substitution. This reactivity difference can be exploited to achieve selective, stepwise reactions, culminating in an intramolecular cyclization to form the desired fused heterocyclic system. This targeted approach offers a high degree of control over the final molecular architecture.

Mechanistic Rationale: A Tale of Two Reactive Sites

The synthetic strategy for constructing fused heterocycles from 3-chloroquinoxaline-2-carbonyl chloride hinges on a two-step sequence involving a binucleophile:

  • Initial Nucleophilic Acyl Substitution: The more reactive acid chloride at C-2 readily reacts with a nucleophilic group of a binucleophile (e.g., a hydrazine or a substituted hydrazine) to form a stable intermediate. This reaction is typically fast and occurs under mild conditions.

  • Intramolecular Cyclization: The second nucleophilic group of the binucleophile, now tethered to the quinoxaline core at the C-2 position, can undergo an intramolecular nucleophilic aromatic substitution (SNA_r_) of the chloro group at C-3. This cyclization step often requires more forcing conditions, such as heating or the use of a base, to facilitate the ring closure and formation of the fused system.

This sequential reactivity is depicted in the workflow diagram below.

G cluster_0 Synthetic Workflow A 3-Chloroquinoxaline- 2-carbonyl chloride C Intermediate Adduct A->C Nucleophilic Acyl Substitution (fast) B Binucleophile (e.g., Hydrazine, Hydrazide) B->C D Fused Heterocyclic System C->D Intramolecular Cyclization (slower, requires heat/base) G cluster_0 Synthesis of [1,2,4]Triazolo[4,3-a]quinoxalin-4(5H)-one start 3-Chloroquinoxaline- 2-carbonyl chloride intermediate 3-Chloroquinoxaline- 2-carbohydrazide start->intermediate Et3N, THF 0 °C to rt hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product [1,2,4]Triazolo[4,3-a]- quinoxalin-4(5H)-one intermediate->product Pyridine, Reflux

Caption: Synthesis of the triazolo[4,3-a]quinoxalin-4(5H)-one core.

Step-by-Step Protocol

Step 1: Synthesis of 3-Chloroquinoxaline-2-carbohydrazide

  • To a stirred solution of 3-chloroquinoxaline-2-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) dropwise.

  • Slowly add a solution of hydrazine hydrate (1.1 eq) in THF (5 mL/mmol) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-chloroquinoxaline-2-carbohydrazide. The crude product can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Cyclization toT[1][2][3]riazolo[4,3-a]quinoxalin-4(5H)-one

  • Dissolve the crude 3-chloroquinoxaline-2-carbohydrazide (1.0 eq) in pyridine (15 mL/mmol).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford the puret[1][2][3]riazolo[4,3-a]quinoxalin-4(5H)-one.

Expected Results and Characterization
CompoundMolecular FormulaMolecular WeightAppearanceExpected Yield (%)
3-Chloroquinoxaline-2-carbohydrazideC₉H₇ClN₄O222.63White solid85-95
T[1][2][3]riazolo[4,3-a]quinoxalin-4(5H)-oneC₉H₆N₄O186.17Off-white solid70-85

Characterization Data (Expected):

  • ¹H NMR: Peaks corresponding to the aromatic protons of the quinoxaline ring and the NH proton of the triazolone ring.

  • ¹³C NMR: Signals for the carbonyl carbon and the aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C=C and C=N stretching.

  • Mass Spectrometry (m/z): Molecular ion peak corresponding to the calculated molecular weight.

Application Protocol 2: Synthesis of Pyrazolo[1,5-a]quinoxalin-4(5H)-ones

This protocol outlines the synthesis of the pyrazolo[1,5-a]quinoxaline scaffold, another important heterocyclic system with potential applications in medicinal chemistry. The strategy involves the reaction of 3-chloroquinoxaline-2-carbonyl chloride with a substituted hydrazide, followed by intramolecular cyclization.

Reaction Scheme

G cluster_0 Synthesis of Pyrazolo[1,5-a]quinoxalin-4(5H)-one start 3-Chloroquinoxaline- 2-carbonyl chloride intermediate N'-acyl-3-chloroquinoxaline- 2-carbohydrazide start->intermediate Pyridine, DCM 0 °C to rt hydrazide Substituted Hydrazide (R-CONHNH2) hydrazide->intermediate product 2-Substituted-pyrazolo[1,5-a]- quinoxalin-4(5H)-one intermediate->product NaH, DMF rt to 80 °C

Caption: Synthesis of the pyrazolo[1,5-a]quinoxalin-4(5H)-one core.

Step-by-Step Protocol

Step 1: Synthesis of N'-acyl-3-chloroquinoxaline-2-carbohydrazide

  • Dissolve the substituted hydrazide (1.0 eq) in a mixture of anhydrous dichloromethane (DCM, 15 mL/mmol) and pyridine (1.5 eq) under a nitrogen atmosphere and cool to 0 °C.

  • Add a solution of 3-chloroquinoxaline-2-carbonyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N'-acyl-3-chloroquinoxaline-2-carbohydrazide, which can be purified by column chromatography or used directly.

Step 2: Cyclization to 2-Substituted-pyrazolo[1,5-a]quinoxalin-4(5H)-one

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of the N'-acyl-3-chloroquinoxaline-2-carbohydrazide (1.0 eq) in anhydrous DMF (10 mL/mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour, then heat to 80 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-pyrazolo[1,5-a]quinoxalin-4(5H)-one.

Expected Results and Characterization
CompoundMolecular Formula (R=Ph)Molecular Weight (R=Ph)AppearanceExpected Yield (%)
N'-benzoyl-3-chloroquinoxaline-2-carbohydrazideC₁₆H₁₁ClN₄O₂326.74Pale yellow solid80-90
2-Phenylpyrazolo[1,5-a]quinoxalin-4(5H)-oneC₁₆H₁₁N₃O261.28Yellow solid65-80

Characterization Data (Expected for R=Ph):

  • ¹H NMR: Signals for the aromatic protons of the quinoxaline and phenyl rings.

  • ¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons.

  • IR (KBr, cm⁻¹): Absorption bands for C=O stretching, and aromatic C=C and C=N stretching.

  • Mass Spectrometry (m/z): Molecular ion peak consistent with the calculated molecular weight.

Conclusion

3-Chloroquinoxaline-2-carbonyl chloride is a highly valuable and versatile precursor for the synthesis of a variety of fused heterocyclic systems. The differential reactivity of its two electrophilic sites allows for a controlled and stepwise approach to constructing complex molecular architectures. The protocols detailed in this guide for the synthesis oft[1][2][3]riazolo[4,3-a]quinoxalin-4(5H)-ones and pyrazolo[1,5-a]quinoxalin-4(5H)-ones serve as a foundation for researchers to explore the synthesis of novel quinoxaline-based compounds with potential therapeutic applications. Further exploration of different binucleophiles will undoubtedly lead to an expanded library of fused quinoxaline heterocycles, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-t[1][2][3]riazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

  • Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734. [Link]

  • El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link]

  • Patel, H. M., et al. (2015). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Letters in Drug Design & Discovery, 12(4), 304-311. [Link]

  • LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Chemoselective Acylation of Anilines with 3-Chloroquinoxaline-2-carbonyl chloride

Abstract & Strategic Significance This Application Note details the protocol for synthesizing -aryl-3-chloroquinoxaline-2-carboxamides via the acylation of anilines using 3-chloroquinoxaline-2-carbonyl chloride. Quinoxal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the protocol for synthesizing


-aryl-3-chloroquinoxaline-2-carboxamides via the acylation of anilines using 3-chloroquinoxaline-2-carbonyl chloride. Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, exhibiting potent antimicrobial, antitubercular, and antineoplastic activities [1, 2].[1]

The critical challenge in this transformation is chemoselectivity . The substrate contains two electrophilic sites: the acyl chloride (C-Cl, highly reactive) and the C3-chloro position on the pyrazine ring (susceptible to nucleophilic aromatic substitution,


). This protocol utilizes kinetic control  to exclusively target the carbonyl center, preserving the C3-chloro handle for subsequent diversification (e.g., Suzuki couplings or secondary amine introduction).

Mechanistic Insight & Chemoselectivity

The Electrophilic Landscape

The 3-chloroquinoxaline-2-carbonyl chloride substrate presents a "dual-electrophile" system.

  • Carbonyl Carbon (C2-COCl): The primary target. Activation by the electron-withdrawing quinoxaline ring makes this highly susceptible to nucleophilic attack.

  • Imidoyl-like Carbon (C3-Cl): The secondary target. The nitrogen atoms in the pyrazine ring pull electron density, making the C3 position vulnerable to

    
    , particularly with strong nucleophiles or elevated temperatures [3].
    
Reaction Pathway Visualization

The following diagram illustrates the desired acylation pathway versus the competitive


 side reaction.

ReactionPathway cluster_conditions Critical Control Parameters Start 3-Chloroquinoxaline- 2-carbonyl chloride TetInt Tetrahedral Intermediate Start->TetInt + Aniline (Fast, 0°C) Aniline Aniline (Nucleophile) Aniline->TetInt Product N-Aryl-3-chloroquinoxaline- 2-carboxamide (Target) TetInt->Product - HCl (Base trap) SideProduct Bis-substituted Byproduct (Avoided via Temp Control) Product->SideProduct + Excess Aniline + Heat (>40°C)

Caption: Figure 1. Kinetic pathway favoring acylation over heteroaryl substitution. The red dashed line represents the unwanted SnAr pathway triggered by heat.

Experimental Protocol

Reagents & Stoichiometry

To ensure complete conversion without triggering side reactions, strict stoichiometry is required.

ComponentRoleEquivalents (eq.)Notes
3-Chloroquinoxaline-2-carbonyl chloride Electrophile1.0Moisture sensitive; handle under

.
Aniline Derivative Nucleophile1.0 - 1.1Slight excess ensures full consumption of acid chloride.
Triethylamine (TEA) HCl Scavenger1.2 - 1.5Traps HCl to prevent protonation of the aniline.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Alternative: THF (if solubility is an issue).
Step-by-Step Methodology

Phase 1: Preparation (0 - 15 mins)

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and an inert gas inlet (

    
     or Ar).
    
  • Solvation: Dissolve the Aniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Thermal Equilibration: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses the

    
     reaction rate significantly more than the acylation rate.
    

Phase 2: Addition (15 - 45 mins) 4. Reagent Addition: Dissolve 3-Chloroquinoxaline-2-carbonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the aniline mixture over 20-30 minutes.

  • Critical Control: Maintain internal temperature
    
    
    . Exotherms promote side reactions.
  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

Phase 3: Work-up & Isolation 6. Quench: Add water (equal volume to solvent) to quench unreacted acid chloride. 7. Extraction: Separate the organic layer. Wash sequentially with:

  • 1N HCl (to remove unreacted aniline/TEA).
  • Sat.
    
    
    (to remove hydrolyzed quinoxaline acid).
  • Brine.
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or EtOH/Water. If purity is
    
    
    , perform flash column chromatography (Hexane/EtOAc).

Workflow Logic & Decision Tree

The following workflow ensures reproducibility and immediate troubleshooting during the synthesis.

Workflow Start Start: Dissolve Aniline + Base Cool Cool to 0°C Start->Cool Add Dropwise Addition of Acid Chloride Cool->Add Monitor TLC/LCMS Check (1 hr) Add->Monitor Decision Is SM consumed? Monitor->Decision Workup Aqueous Workup (HCl / NaHCO3) Decision->Workup Yes Trouble1 Add 0.2 eq Base Stir longer at RT Decision->Trouble1 No (SM remains) Trouble2 Check for SnAr (Mass = M+Aniline-HCl) Decision->Trouble2 No (New spots) Purify Recrystallize (EtOH) Workup->Purify Trouble1->Monitor

Caption: Figure 2. Decision tree for reaction monitoring and troubleshooting.

Characterization & Expected Data

Successful synthesis is validated by the following spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide -NH: Singlet, typically

      
       10.5 – 11.5 ppm (broad).
      
    • Quinoxaline Protons: Multiplets in the aromatic region (

      
       7.8 – 8.2 ppm).
      
    • Absence: No broad singlet at

      
       5.0 ppm (indicates consumption of aniline 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Observe

      
       and 
      
      
      
      in a 3:1 ratio (characteristic Chlorine isotope pattern).
    • Warning Sign: If you observe

      
      , the 
      
      
      
      side reaction has occurred.

References

  • Antimicrobial Activity of Quinoxalines: Ajani, O. O., et al. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines."[2][3] MDPI, 2019. [Link]

  • Antitubercular & Antineoplastic Potential: Eldehna, W. M., et al. "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides."[1] National Institutes of Health (PMC), 2021. [Link]

  • Nucleophilic Substitution Mechanisms (SnAr): Hardee, D. J., et al. "Nucleophilic Acyl Substitution via Aromatic Cation Activation." Journal of the American Chemical Society, 2010.[4] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloroquinoxaline-2-Carbonyl Chloride Derivatives

Welcome to the technical support center for handling and purifying 3-chloroquinoxaline-2-carbonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 3-chloroquinoxaline-2-carbonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these highly reactive and valuable synthetic intermediates. The following sections provide in-depth purification strategies, troubleshooting guides, and frequently asked questions to help you navigate the common challenges associated with these compounds.

Section 1: Core Purification Strategies

3-Chloroquinoxaline-2-carbonyl chloride is a robust acylating agent, but its high reactivity, particularly its sensitivity to nucleophiles like water, presents significant purification challenges. The choice of purification method depends critically on the nature of the impurities, the scale of the reaction, and the thermal stability of the specific derivative.

Recrystallization

For solid derivatives, recrystallization is often the most effective and scalable method for achieving high purity. The primary challenge is identifying a solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below, without reacting with the acid chloride.

Key Principles:

  • Anhydrous Solvents are Mandatory: All solvents must be rigorously dried to prevent hydrolysis of the carbonyl chloride back to the less reactive carboxylic acid.

  • Inert Atmosphere: Perform recrystallization under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric moisture.

  • Rapid Filtration: Hot filtration to remove insoluble impurities should be done quickly to prevent premature crystallization on the filter funnel.

Step-by-Step General Protocol for Recrystallization:

  • Place the crude 3-chloroquinoxaline-2-carbonyl chloride derivative into an oven-dried flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add a minimal amount of a suitable, pre-heated, anhydrous solvent to the flask.

  • Heat the mixture to the boiling point of the solvent with vigorous stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.

  • If insoluble impurities are present, perform a rapid hot filtration through a pre-heated funnel.

  • Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of cold, fresh solvent.

  • Dry the purified crystals under high vacuum to remove all residual solvent.

Data Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemProperties & RationaleCommon Impurities Removed
Toluene or XylenesHigh boiling point, aprotic. Good for dissolving non-polar to moderately polar compounds.Less polar impurities, residual starting materials.
Dichloromethane/HexaneA polar/non-polar pair. Dissolve in minimal hot DCM, then add hexane as an anti-solvent.Allows for fine-tuning of polarity to precipitate the desired compound.
AcetonitrileA polar aprotic solvent. Use with caution as it must be exceptionally dry.Polar impurities that remain in the mother liquor.
Flash Column Chromatography

Chromatography is a powerful tool but must be approached with extreme caution due to the reactivity of the acid chloride with the stationary phase.

Key Principles:

  • Speed is Essential: The compound should be eluted from the column as quickly as possible to minimize contact time with the silica gel.

  • Deactivation of Silica Gel: The inherent acidity and water content of standard silica gel can catalyze hydrolysis. It is often necessary to use deactivated silica.

  • Anhydrous Eluents: The mobile phase must be anhydrous.

Step-by-Step Protocol for Flash Chromatography:

  • Slurry Deactivation (Optional but Recommended): Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (v/v) to the slurry and stir for 15-20 minutes to neutralize acidic sites.

  • Pack the column with the deactivated silica slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like anhydrous dichloromethane).

  • Load the sample onto the column and begin elution immediately.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure without heating to avoid thermal decomposition.

Data Table 2: Typical Eluent Systems for Flash Chromatography

Eluent SystemPolarityNotes & Cautions
Hexane / Ethyl AcetateLow to MediumA standard system. Gradients should be run quickly. Add 0.5-1% triethylamine to the eluent mixture to suppress hydrolysis.
Hexane / DichloromethaneLow to MediumGood for less polar derivatives. Ensure both solvents are anhydrous.

Section 2: Troubleshooting and FAQs

This section addresses specific issues in a question-and-answer format that researchers commonly encounter.

Q1: My final product is persistently contaminated with the starting carboxylic acid. How can I remove it?

This is the most common impurity, arising from incomplete reaction or hydrolysis during workup. Standard aqueous base washes are not suitable as they will hydrolyze your product.

  • Solution 1: Trituration. If the carboxylic acid is the main impurity, try stirring the crude solid as a slurry in a solvent that dissolves the acid but not your product. Anhydrous diethyl ether or a mixture of ether/hexane can sometimes work.

  • Solution 2: Non-Aqueous Acid Scavenging. A specialized method involves treating the crude product solution with a hydrohalide of a carboxamide.[1][2] This method effectively removes acidic impurities without introducing water.

  • Solution 3: Conversion and Re-purification. If other methods fail, consider intentionally hydrolyzing the entire batch back to the carboxylic acid. Purify the acid thoroughly (which is typically much easier via recrystallization or standard chromatography) and then re-chlorinate the pure acid to obtain the desired acid chloride.

Q2: My product decomposes every time I run a silica gel column. What are my options?

This indicates your derivative is highly sensitive to the acidic nature of silica gel.

  • Immediate Action: Stop using standard silica gel.

  • Alternative 1: Deactivated Stationary Phase. Use silica gel that has been pre-treated with triethylamine as described in the protocol above. Alternatively, consider using a less acidic stationary phase like neutral alumina (ensure it is properly dried/activated).

  • Alternative 2: Prioritize Recrystallization. Re-evaluate solvent systems for recrystallization.[3] This is often the safest and most effective method for acid-sensitive compounds.

  • Alternative 3: Chemical Derivatization. If the downstream application allows, consider converting the crude acid chloride into a more stable derivative (e.g., a methyl ester or a simple amide). This new, more stable compound can be easily purified by standard chromatography, and the desired functionality can be regenerated or used directly in the next step.

Q3: The NMR spectrum of my purified product shows a peak for DMF or thionyl chloride. How do I remove these?

These are high-boiling residual reagents from the synthesis.

  • Solution: Remove these volatiles by dissolving your product in a dry, low-boiling solvent (like dichloromethane) and co-evaporating under high vacuum. Repeating this process 2-3 times is often effective. For larger scales, a Kugelrohr apparatus can be used for short-path distillation if the compound is thermally stable.

Q4: My product is a dark oil or gum and refuses to crystallize. What should I do?

This suggests the presence of impurities that are inhibiting crystal lattice formation.

  • Solution 1: Initial Cleanup. First, attempt a rapid filtration through a small plug of deactivated silica gel using a non-polar eluent (e.g., 100% hexanes or a hexane/DCM mixture) to remove baseline impurities. This can sometimes remove the problematic "color bodies."

  • Solution 2: Trituration. Vigorously stir the oil with a cold, non-polar solvent like pentane or hexane. This can often cause the product to precipitate as a solid powder, which can then be isolated and recrystallized properly.

  • Solution 3: Solvent/Anti-Solvent Method. Dissolve the oil in a minimal amount of a good solvent (e.g., anhydrous toluene or DCM). Slowly add a non-polar anti-solvent (e.g., hexane or pentane) dropwise with stirring until the solution becomes cloudy. Warm slightly to redissolve, then allow to cool slowly.

Q5: What are the best practices for handling and storing these compounds?

Due to their moisture sensitivity, strict handling protocols are essential.

  • Always work under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.

  • Use oven- or flame-dried glassware and dry, sealed syringes for any transfers.

  • Store the final product in a sealed vial with a Teflon-lined cap, wrapped with parafilm, and placed inside a desiccator at low temperature (-20°C is recommended for long-term storage).

Visualized Workflows and Mechanisms

Diagram 1: Purification Method Selection

This flowchart provides a logical path for choosing the appropriate purification strategy based on the initial state of your crude product.

Purification_Workflow Start Crude 3-Chloroquinoxaline-2- carbonyl chloride Derivative IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Recrystallization (Primary Method) IsSolid->Recrystallize Yes Triturate Trituration / Anti-Solvent Crystallization IsSolid->Triturate No (Oil/Gum) IsDecomp Does it decompose on a test silica column? FlashChrom Fast Flash Chromatography (Deactivated Silica) IsDecomp->FlashChrom Yes Purified Pure Product IsDecomp->Purified No Recrystallize->IsDecomp FlashChrom->Purified Triturate->IsSolid Solid Precipitates PlugFilter Filter through a plug of deactivated silica/alumina Triturate->PlugFilter Remains Oil PlugFilter->Triturate

Caption: Decision tree for selecting a purification method.

Diagram 2: Primary Degradation Pathway

Understanding the hydrolysis mechanism underscores the need for anhydrous conditions at every stage of the purification process.

Hydrolysis_Mechanism AcidChloride 3-Chloroquinoxaline-2-carbonyl chloride CarboxylicAcid 3-Chloroquinoxaline-2-carboxylic acid AcidChloride->CarboxylicAcid Hydrolysis Water H₂O (Moisture) HCl HCl

Caption: Hydrolysis of the carbonyl chloride to the carboxylic acid.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column.
  • Lochhaas, K., & Jäkel, C. (2004). Method for purifying acid chlorides. U.S. Patent No. 6,727,384 B1.
  • University of California, Los Angeles. (n.d.). Purification by Crystallization.
  • Lochhaas, K., & Jäkel, C. (2003). Method for purifying carbonyl chloride. Japanese Patent No. JP2003509392A.
  • BenchChem. (n.d.). Troubleshooting low yield in 3-Chloroquinoline hydrochloride synthesis.
  • Patel, K. M., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
  • Reddy, T. J., et al. (2012). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

Sources

Optimization

solvent selection for 3-Chloroquinoxaline-2-carbonyl chloride reactions

Technical Support Guide: Solvent Selection for 3-Chloroquinoxaline-2-carbonyl Chloride Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent Selection for 3-Chloroquinoxaline-2-carbonyl Chloride

Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: 3-Chloroquinoxaline-2-carbonyl chloride (CAS: N/A for specific intermediate, derivative of CAS 2942-59-8)

Executive Summary: The Dual-Electrophile Challenge

3-Chloroquinoxaline-2-carbonyl chloride is a "dual-electrophile" scaffold. It possesses two distinct reactive sites:

  • The Carbonyl Chloride (

    
    ):  Highly reactive, kinetically favored for acylation at low temperatures (
    
    
    
    ).
  • The C3-Chloro Substituent: Located alpha to the ring nitrogen and ortho to the carbonyl, this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), typically at elevated temperatures (
    
    
    
    ).

Critical Insight: Solvent selection is not just about solubility; it is the primary control switch for chemoselectivity. Using a polar aprotic solvent (like DMF) at high heat will trigger


, potentially destroying the chloride handle you intended to preserve.

Solvent Compatibility Matrix

Use this matrix to select the correct solvent based on your intended reaction pathway.

Solvent ClassSpecific SolventStatusTechnical Notes & Causality
Chlorinated Dichloromethane (DCM) Preferred Best for Selectivity. Excellent solubility for the acid chloride. Low boiling point (

) prevents thermal activation of the C3-chloro group, ensuring reaction occurs only at the carbonyl.
Ethers THF (Anhydrous) Recommended Good for polar substrates. Must be strictly anhydrous and inhibitor-free to prevent peroxide formation or hydrolysis.
Ethers 1,4-Dioxane Specific Use High-Temp Only. Used for cyclization reactions (e.g., Jensen reaction) where reflux (

) is required to drive subsequent ring closures.
Aromatic Toluene Recommended Ideal for reflux conditions where non-polar environment is needed. Often used to drive off HCl gas or for azeotropic drying.
Polar Aprotic DMF / DMSO Caution Risk of Side Reactions. High polarity accelerates

at the C3 position. DMF can also decompose to dimethylamine, reacting with the acid chloride. Use only if substrate solubility demands it, and keep T

.
Protic Alcohols / Water PROHIBITED Immediate Decomposition. Will rapidly react to form the ester (alcoholysis) or carboxylic acid (hydrolysis).
Basic Pyridine (Neat) Caution Pyridine is often used as a base in DCM, but using it as a solvent can lead to acyl pyridinium salts that are hyper-reactive and may cause tarring/dimerization.

Decision Framework: Selecting the Right Workflow

The following logic flow illustrates how temperature and solvent dictate the reaction outcome.

ReactionPathways Start 3-Chloroquinoxaline- 2-carbonyl chloride Cond_LowT Low Temp (<25°C) Solvent: DCM / THF Start->Cond_LowT Standard Coupling Cond_HighT High Temp (>80°C) Solvent: Dioxane / DMF Start->Cond_HighT Cyclization/SNAr Cond_Wet Protic Solvent (MeOH / H2O) Start->Cond_Wet Error Prod_Amide Product A: Amide Formation (Cl Retained) Cond_LowT->Prod_Amide Kinetic Control Prod_SNAr Product B: Disubstituted (Cl Displaced) Cond_HighT->Prod_SNAr Thermodynamic Control Prod_Acid Decomposition: Carboxylic Acid/Ester Cond_Wet->Prod_Acid Hydrolysis

Figure 1: Chemoselectivity is driven by thermal energy and solvent polarity. Low temperature in non-polar solvents favors retention of the C3-chlorine.

Troubleshooting Guide (FAQ)

Issue 1: "I am losing the chlorine atom at the 3-position during amide coupling."
  • Diagnosis: Unwanted Nucleophilic Aromatic Substitution (

    
    ).
    
  • Root Cause: The reaction temperature is too high, or the solvent is too polar (stabilizing the Meisenheimer intermediate).

  • Solution:

    • Switch solvent to DCM or Toluene .

    • Perform the addition at 0°C or -10°C .

    • Add the amine slowly to the acid chloride (inverse addition) to keep the amine concentration low relative to the electrophile.

Issue 2: "My yield is low, and I see a carboxylic acid peak in NMR."
  • Diagnosis: Hydrolysis.

  • Root Cause: Moisture ingress. 3-Chloroquinoxaline-2-carbonyl chloride is extremely hygroscopic.

  • Solution:

    • Ensure DCM is distilled over

      
       or passed through an activated alumina column.
      
    • Use a nitrogen/argon balloon or Schlenk line.

    • Check your base: If using triethylamine or DIPEA, ensure they are dry. Old bottles of amines often absorb significant water.

Issue 3: "The starting material won't dissolve in DCM."
  • Diagnosis: Solubility limit reached (common for fused heterocycles).

  • Root Cause: Planar stacking of quinoxaline rings.

  • Solution:

    • Do not switch to DMF immediately.

    • Try THF (Tetrahydrofuran). It offers better solubility than DCM for this scaffold while remaining inert.

    • If heating is required for solubility, heat the acid chloride in Toluene to 50°C before adding the nucleophile, then cool down immediately upon addition.

Issue 4: "I cannot isolate the acid chloride; it turns into a brown gum."
  • Diagnosis: Instability during isolation.

  • Root Cause: Residual thionyl chloride (

    
    ) causing polymerization or hydrolysis upon exposure to air.
    
  • Solution:

    • Do not store the acid chloride. Use it in situ.

    • After refluxing 3-hydroxyquinoxaline-2-carboxylic acid with

      
      , evaporate the 
      
      
      
      , add dry Toluene, and evaporate again (azeotropic removal).
    • Redissolve immediately in the coupling solvent (DCM) and proceed.

Standard Operating Procedure (SOP): Chemoselective Amide Coupling

Objective: Synthesize a 3-chloroquinoxaline-2-carboxamide without displacing the C3-chloro group.

Reagents:

  • 3-Hydroxyquinoxaline-2-carboxylic acid (Precursor)

  • Thionyl Chloride (

    
    )
    
  • Catalytic DMF (1-2 drops)

  • Target Amine (

    
    )
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Anhydrous DCM

Protocol:

  • Activation (Acid Chloride Formation):

    • Suspend 3-hydroxyquinoxaline-2-carboxylic acid in neat

      
       (5-10 equiv).
      
    • Add 1 drop of dry DMF.

    • Reflux (

      
      ) for 2–4 hours until the solution becomes clear/brown.
      
    • Critical Step: Evaporate

      
       under vacuum. Co-evaporate with dry Toluene (
      
      
      
      ) to remove traces of acid. Result: Crude 3-chloroquinoxaline-2-carbonyl chloride [1].[1]
  • Coupling (The "Cold" Method):

    • Dissolve the crude acid chloride in anhydrous DCM (

      
       concentration).
      
    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, mix the Amine (1.0 equiv) and

      
       (1.2 equiv) in DCM.
      
    • Add the Amine/Base solution dropwise to the Acid Chloride solution over 15 minutes.

    • Why? Keeping the acid chloride in excess during addition minimizes dimer formation.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (

      
      ).
      
  • Workup:

    • Quench with cold saturated

      
      .
      
    • Extract with DCM. Wash with Brine.

    • Dry over

      
      .
      

References

  • Synthesis of 3-chloroquinoxaline-2-carbonyl chloride

    • Source: Patent US 2004/0198736 A1. "Quinoline and quinoxaline amides as modulators of sodium channels."[1]

    • Context: Describes refluxing 3-hydroxyquinoxaline-2-carboxylic acid with thionyl chloride and DMF to yield the title compound.
    • URL:

  • Reactivity with Amines (Amide Coupling)

    • Source: Patent US 8,637,510 B2. "Quinoxaline derivatives as sodium channel blockers."[1]

    • Context: Details the reaction of 3-chloroquinoxaline-2-carbonyl chloride with aminopyridines in dichloromethane
    • URL:

  • Cyclization Reactions (Jensen Reaction)

    • Source: Eller, G. A., et al. (2007). "Pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one: Synthesis and Characterization." Journal of Heterocyclic Chemistry.
    • Context: Uses 3-chloroquinoxaline-2-carbonyl chloride with calcium hydroxide in boiling 1,4-dioxane to form fused tetracyclic systems.[2][3][4]

    • URL:

  • 
     Susceptibility: 
    
    • Source: BenchChem Application Notes. "Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline."
    • Context: Highlights the reactivity of the 2-chloro position in electron-deficient quinoxaline rings towards nucleophiles.
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloroquinoxaline-2-carbonyl Chloride

Doc ID: TS-QZX-002 | Version: 1.4 | Last Updated: 2026-02-15 Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observing persistent traces of 3-chloroquinoxaline-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-QZX-002 | Version: 1.4 | Last Updated: 2026-02-15

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing persistent traces of 3-chloroquinoxaline-2-carbonyl chloride (3-CQ-COCl) in your crude reaction mixture, or you are experiencing degradation during purification.

This molecule presents a dual-reactivity challenge :

  • High Electrophilicity: The acyl chloride moiety is extremely moisture-sensitive.

  • Nucleophilic Susceptibility: The pyrazine ring nitrogens make the C3-chlorine highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly under basic conditions or elevated temperatures.
    

This guide prioritizes protocols that remove the unreacted starting material without compromising the integrity of the C3-chlorine bond on your final product.

Module 1: Understanding the Contaminant

Before attempting removal, you must identify the state of the impurity. The "unreacted" starting material rarely survives workup in its native form.

The Chemical Fate of 3-CQ-COCl

When you quench your reaction, the acid chloride follows one of three paths depending on your method. You must choose the path that makes the impurity chemically distinct from your product.

ReactivityMap cluster_risk Critical Risk Zone SM Unreacted 3-CQ-COCl Acid Hydrolysis Product (Carboxylic Acid) SM->Acid Aqueous Workup (H2O / OH-) Ester Quench Product (Methyl Ester) SM->Ester MeOH Quench Amine Scavenged Species (Ammonium Salt) SM->Amine Polymer-Supported Amine 3-Hydroxyquinoxaline\n(Degradation) 3-Hydroxyquinoxaline (Degradation) Acid->3-Hydroxyquinoxaline\n(Degradation) Strong Base / Heat (SNAr of Cl)

Figure 1: Reactivity pathways for the contaminant. The goal is to force the impurity into the Yellow (Acid) or Blue (Salt) states for easy removal, while avoiding the degradation path.

Module 2: Removal Protocols

Protocol A: The Biphasic Hydrolysis (Standard)

Best for: Stable amide/ester products that are soluble in organic solvents.

The Logic: We convert the unreacted acid chloride into its corresponding carboxylic acid (3-chloroquinoxaline-2-carboxylic acid). This acid is soluble in mild aqueous base, while your neutral product remains in the organic layer.

Critical Constraint: You must use Sodium Bicarbonate (NaHCO₃) , not Sodium Hydroxide (NaOH). Strong bases will displace the 3-chloro group (


), destroying your product scaffold.
Step-by-Step Workflow
  • Quench: Cool the reaction mixture to 0°C. Add water dropwise to hydrolyze excess acid chloride. Stir for 15 minutes.

  • Dilution: Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • The Wash (Crucial Step):

    • Wash the organic phase with cold saturated NaHCO₃ (aq) .

    • Observation: Evolution of CO₂ gas indicates neutralization of the HCl generated by hydrolysis.

    • Repeat until gas evolution ceases.

  • Separation: The impurity is now the carboxylate salt (water-soluble). Your product is in the organic layer.[1]

  • Drying: Dry organic layer over MgSO₄ (anhydrous), filter, and concentrate at <40°C.

Protocol B: Solid-Phase Scavenging (High Purity)

Best for: High-value synthesis or acid-sensitive products.

The Logic: Instead of creating a liquid acid byproduct, we use a polymer-supported amine (e.g., Trisamine resin) to covalently bind the acid chloride. The impurity is then removed by simple filtration.

ParameterSpecification
Reagent Tris(2-aminoethyl)amine polymer-bound (4-5 mmol/g loading)
Stoichiometry 2.0 - 3.0 equivalents relative to estimated excess acid chloride
Solvent DCM, THF, or DMF (must swell the resin)
Time 1 - 2 hours at Room Temperature

Workflow:

  • Add the resin beads directly to the reaction mixture upon completion.

  • Stir gently (do not use a magnetic stir bar that grinds beads; use an orbital shaker).

  • Filter through a fritted glass funnel. The unreacted starting material is trapped on the beads.

  • Evaporate the filtrate to obtain clean product.

Module 3: Troubleshooting & FAQs

Q1: I see a streak on my TLC plate that overlaps with my product. What is it?

A: This is likely the carboxylic acid derivative formed by hydrolysis on the silica gel.

  • Cause: Acid chlorides are unstable on silica. They hydrolyze during elution, causing "streaking" from the baseline.

  • Fix: Do not load crude acid chlorides on silica. If you must purify the starting material itself, convert it to a methyl ester first (quench a small aliquot with methanol) to check purity by TLC.

Q2: During the bicarbonate wash, my organic layer turned yellow/orange. Is this normal?

A: Yes, quinoxaline derivatives are often colored. However, a deep red/brown color shift can indicate decomposition of the C-Cl bond .

  • Check: Did you use NaOH or heat the extraction?

  • Remedy: If the color change is drastic, back-extract the aqueous layer with DCM to ensure no neutral product was pulled into the base layer as an aggregate.

Q3: Can I distill the unreacted 3-CQ-COCl?

A: Not recommended.

  • Reason: Quinoxaline carbonyl chlorides have high boiling points. The heat required for distillation often triggers self-condensation or degradation of the C-Cl bond.

  • Alternative: Recrystallization from dry Hexane/Toluene (1:1) is safer if you need to recover the starting material.

Module 4: Decision Matrix

Use this logic flow to select the correct purification method for your specific situation.

DecisionTree Start Start: Excess 3-CQ-COCl present IsProdSensitive Is your Product Acid/Base Sensitive? Start->IsProdSensitive Scavenger Use Solid-Phase Scavenging (Protocol B) IsProdSensitive->Scavenger Yes IsProdSolid Is Product a Solid? IsProdSensitive->IsProdSolid No Recryst Recrystallize (Toluene/Hexane) IsProdSolid->Recryst Yes Extraction Bicarbonate Wash (Protocol A) IsProdSolid->Extraction No

Figure 2: Decision matrix for selecting the appropriate workup protocol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational text on chloro-quinoline/quinoxaline reactivity).

  • Parlow, J. J., et al. (1999). "Utility of Polymer-Supported Reagents in the Purification of Organic Synthesis Reactions." Journal of Organic Chemistry, 64(6), 1859–1867. Link (Authoritative source on resin scavenging).

  • Patel, N. B., et al. (2016). "Synthesis and microbial studies of some new 3-chloroquinoxaline-2-carboxylic acid derivatives." Journal of Saudi Chemical Society, 20, S33-S40. Link (Specific reactivity data for 3-chloroquinoxaline derivatives).

Sources

Optimization

Technical Support Center: Stability of 3-Chloroquinoxaline-2-carbonyl chloride

Topic: Solvent Selection & Stability Profile (DCM vs. THF) Document ID: TSC-2024-QX-Cl Audience: Synthetic Chemists, Process Development Scientists Status: CRITICAL ADVISORY Executive Summary: The Solvent Paradox Recomme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Stability Profile (DCM vs. THF) Document ID: TSC-2024-QX-Cl Audience: Synthetic Chemists, Process Development Scientists Status: CRITICAL ADVISORY

Executive Summary: The Solvent Paradox

Recommendation: Dichloromethane (DCM) is the superior solvent for handling 3-Chloroquinoxaline-2-carbonyl chloride.

Advisory: Tetrahydrofuran (THF) poses significant stability risks. While the compound dissolves readily in THF, the solvent system is chemically incompatible over time due to two synergistic failure modes: hydrolysis-induced polymerization and Lewis acid-mediated ring opening .

Module 1: Mechanistic Stability Analysis (The "Why")

To understand the instability in THF, one must look beyond simple solubility. The 3-chloroquinoxaline moiety is electron-withdrawing, making the carbonyl chloride highly electrophilic.

The DCM "Safe Haven"

Dichloromethane (DCM) is a non-nucleophilic, polar aprotic solvent. It lacks the basic oxygen lone pairs found in ethers. In DCM, 3-Chloroquinoxaline-2-carbonyl chloride remains kinetically stable because the solvent cannot act as a nucleophile or a base, and it does not undergo cationic polymerization.

The THF "Trojan Horse" Effect

THF appears to be a good solvent due to its polarity, but it initiates a cascade of failure:

  • Step 1: Hydrolysis (The Trigger): THF is hygroscopic. Even "anhydrous" THF can scavenge atmospheric moisture during transfer. This water reacts with the highly reactive acid chloride to release Hydrogen Chloride (HCl).

    • Reaction:R-COCl + H₂O → R-COOH + HCl

  • Step 2: Cationic Polymerization (The Disaster): The generated HCl acts as a proton source. In the presence of the electrophilic acyl chloride (acting as a Lewis Acid co-catalyst), the THF oxygen is protonated/activated, leading to Ring-Opening Polymerization (ROP). This transforms the solvent into Polytetrahydrofuran (PTHF), turning the reaction mixture into a viscous gel.

  • Step 3: Nucleophilic Ring Opening: The chloride ion (Cl⁻) or the acyl chloride itself can attack the activated THF ring, resulting in the formation of 4-chlorobutyl esters as impurities.

Visualization: Solvent Fate Pathways

SolventStability Compound 3-Chloroquinoxaline- 2-carbonyl chloride DCM Solvent: DCM (Dichloromethane) Compound->DCM THF Solvent: THF (Tetrahydrofuran) Compound->THF Stable STABLE SOLUTION (Ready for Reaction) DCM->Stable Inert Environment Moisture Trace Moisture (Hygroscopic Effect) THF->Moisture Absorption Hydrolysis Hydrolysis Event (Generates R-COOH + HCl) Moisture->Hydrolysis Fast Reaction Polymer FAIL STATE: Viscous Gel / PTHF Formation Hydrolysis->Polymer HCl Catalyzed Ring Opening Impurity Impurity: 4-chlorobutyl esters Hydrolysis->Impurity Side Reaction

Figure 1: Comparative stability pathways. Note the bifurcation where DCM leads to stability, while THF enables a cycle of hydrolysis and polymerization.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture in THF turned cloudy and then became extremely viscous/gelatinous. What happened?

  • Diagnosis: You have triggered the Cationic Ring-Opening Polymerization of THF.[1][2]

  • Root Cause: The acid chloride hydrolyzed (likely due to insufficient drying of THF or glassware), releasing HCl. The HCl/Acid Chloride pair catalyzed the polymerization of the THF solvent.

  • Solution: This batch is likely compromised. The polymer is difficult to remove from the product. Switch to DCM for future batches.

Q2: LC-MS analysis shows a mass shift of +17 or +18 Da relative to the parent mass. Is the compound degrading?

  • Diagnosis: Hydrolysis to the carboxylic acid.[3][4][5]

  • Root Cause: +17 Da corresponds to the replacement of -Cl (35) with -OH (17) (Net loss of 18, but usually observed as the acid mass). If observing the ion, the acid (R-COOH) is often the dominant species if water was present.

  • Solution: Ensure all solvents are dried over molecular sieves (3Å or 4Å) and handle under Nitrogen/Argon.

Q3: I see an impurity with a mass shift of +72 Da or +90 Da. What is this?

  • Diagnosis: THF Ring-opening adducts.[1][6]

  • Root Cause: The THF ring has opened and attached to your carbonyl group (formation of 4-chlorobutyl esters).

  • Solution: Avoid THF. If ether solvents are required, use 1,4-Dioxane (more stable to ring opening) or Methyl tert-butyl ether (MTBE), though DCM remains preferred.

Module 3: Comparative Data & Protocols[7]

Solvent Compatibility Matrix
FeatureDichloromethane (DCM)Tetrahydrofuran (THF)
Solubility ExcellentExcellent
Hygroscopicity Low (Immiscible with water)High (Miscible, absorbs moisture)
Reactivity with Acid Chlorides InertReactive (Ring opening)
Polymerization Risk NoneHigh (in presence of HCl)
Boiling Point 39.6 °C (Easy removal)66 °C
Recommendation PREFERRED AVOID
Standard Operating Procedure (SOP): Handling & Storage

1. Solvent Preparation (Critical):

  • DCM: Must be distilled from Calcium Hydride (

    
    ) or passed through an activated alumina column (Solvent Purification System).
    
  • Stabilizers: Commercial DCM often contains amylene (ethanol is also used but must be avoided as it reacts with acid chlorides to form ethyl esters). Ensure DCM is "Amylene Stabilized" or unstabilized, never ethanol-stabilized.

2. Reaction Setup:

  • Glassware must be oven-dried (>120°C for 4 hours) and cooled under a stream of inert gas (Ar or

    
    ).
    
  • Use a Schlenk line or balloon pressure to maintain positive inert pressure.

3. Quenching (If used in synthesis):

  • If the acid chloride is an intermediate, do not store it. React immediately with the nucleophile (amine/alcohol).

  • If storage is necessary, remove solvent completely under vacuum and store the solid under Argon at -20°C.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution and Acid Chloride reactivity).

  • Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980).[7] Cationic Ring-Opening Polymerization of Tetrahydrofuran. Advances in Polymer Science. (Definitive mechanism on how acid chlorides/HCl initiate THF polymerization).

  • Sigma-Aldrich. (2024). Solvent Properties and Drying Guides. (Data on THF hygroscopicity and DCM amylene stabilization).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[8] (Comprehensive data on solvent polarity and reactivity).

Sources

Troubleshooting

handling moisture sensitivity of quinoxaline acid chlorides

Technical Support Center: Handling Moisture-Sensitive Quinoxaline Acid Chlorides Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Handling Guide for Quinoxaline-2-Carbonyl Chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Quinoxaline Acid Chlorides

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Handling Guide for Quinoxaline-2-Carbonyl Chloride Derivatives

Introduction: The "Hidden" Instability

Quinoxaline acid chlorides are not merely "moisture-sensitive" like benzoyl chloride; they are chemically predatory. The quinoxaline scaffold contains two basic nitrogen atoms (


). When these acid chlorides hydrolyze, they generate HCl, which doesn't just escape as gas—it protonates the quinoxaline ring.

This creates a self-accelerating decomposition cycle : the protonated ring becomes highly electron-deficient, making the carbonyl carbon even more electrophilic and susceptible to further hydrolysis. This guide provides the protocols to break this cycle.

Module 1: Storage & Stability (The "Before" Phase)

Q: My white solid turned into a yellow, fuming gum overnight. What happened?

A: You are witnessing autocatalytic hydrolysis . Unlike standard acid chlorides, quinoxaline derivatives form salts with their own hydrolysis byproducts.

  • Initiation: Trace moisture attacks the

    
     group.
    
  • Release:

    
     is generated.
    
  • Capture: The basic quinoxaline nitrogen traps

    
    , forming a hydrochloride salt.
    
  • Liquefaction: The salt disrupts the crystal lattice, turning the solid into a hygroscopic gum that absorbs more water from the air.

The Fix:

  • Never store for >24 hours unless absolutely necessary.

  • If storage is mandatory:

    • Place in a Schlenk tube under positive Argon pressure.

    • Do not rely on standard desiccators; they are insufficient for this class of compounds.

    • Seal caps with Parafilm and electrical tape to prevent moisture diffusion.

Visualizing the Decay Pathway

The following diagram illustrates why even "dry" air can destroy your reagent.

QuinoxalineDecay Start Quinoxaline-COCl (Crystalline Solid) Hydrolysis Hydrolysis Event Start->Hydrolysis Exposure Moisture Trace H2O Moisture->Hydrolysis Products Carboxylic Acid + HCl Hydrolysis->Products Salt Quinoxaline-HCl Salt (Hygroscopic Gum) Products->Salt N-Protonation Salt->Moisture Absorbs more H2O (Autocatalysis)

Figure 1: The autocatalytic degradation cycle of nitrogen-heterocycle acid chlorides.

Module 2: Synthesis & Handling (The "During" Phase)

Q: How do I weigh this reagent without it smoking?

A: Do not weigh it. The "smoking" is HCl gas reacting with atmospheric moisture. If you see smoke, your purity is already compromised. Protocol:

  • Weigh the precursor acid (Quinoxaline-2-carboxylic acid) which is stable.

  • Generate in situ: Convert to the acid chloride and use the solution directly without isolation. This is the only way to guarantee 100% active species.

Q: What is the Gold Standard protocol for in situ generation?

A: The Oxalyl Chloride/DMF Vilsmeier Method . Avoid Thionyl Chloride (


) if possible, as the sulfur byproducts are harder to remove from the basic quinoxaline scaffold than the volatile CO/CO2 from oxalyl chloride.

Step-by-Step Protocol:

  • Suspend: Place 1.0 equiv of Quinoxaline carboxylic acid in anhydrous DCM (Dichloromethane) under

    
    .
    
  • Catalyze: Add 1-2 drops of anhydrous DMF (Dimethylformamide).

    • Why? DMF reacts with oxalyl chloride to form the Vilsmeier reagent (active chloroiminium species), which is the actual chlorinating agent. Without DMF, this reaction is sluggish.

  • Chlorinate: Add 1.2 equiv of Oxalyl Chloride dropwise at 0°C.

  • Monitor: Allow to warm to Room Temp (RT) and stir until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases (approx. 1-2 hours).
  • Evaporate (Optional but Recommended): Remove solvent and excess oxalyl chloride under high vacuum to leave the crude acid chloride solid.

  • Redissolve: Immediately redissolve in fresh anhydrous solvent for the next coupling step.

Module 3: Troubleshooting & Validation (The "After" Phase)

Q: My coupling reaction failed. How do I know if the Acid Chloride was bad or if the Amine was unreactive?

A: You must validate the Acid Chloride before adding the amine using the Methanol Quench Method . You cannot run TLC on an acid chloride directly (it hydrolyzes on the silica plate).[1][2] You must derivatize it first.

The "Methanol Quench" Validation Protocol:

  • Take a 50

    
    L aliquot of your reaction mixture.
    
  • Quench it into a vial containing 200

    
    L of dry Methanol .
    
  • Wait 5 minutes. The acid chloride will convert to the Methyl Ester .

  • Run TLC of this mixture against the starting Carboxylic Acid .

    • Result A: Spot matches Starting Acid

      
      Failure  (Acid chloride never formed).
      
    • Result B: New, less polar spot (Methyl Ester)

      
      Success  (Acid chloride is active).
      
Visualizing the Validation Workflow

Validation Sample Reaction Aliquot (Acid Chloride?) Quench Add to Methanol (MeOH) Sample->Quench Transform Chemical Transformation Quench->Transform TLC Run TLC Plate Transform->TLC Forms Ester Result1 Spot = Starting Acid (Reaction Failed) TLC->Result1 Low Rf Result2 Spot = Methyl Ester (Active Reagent Confirmed) TLC->Result2 High Rf

Figure 2: The Methanol Quench workflow to validate reactive intermediates.

Summary Data: Solvent Water Limits

When handling quinoxaline acid chlorides, "dry" solvents are non-negotiable.

SolventMax Water Content (ppm)Method of DryingRisk Level
DCM < 50 ppmDistillation over

Low (Best solubility)
THF < 30 ppmNa/BenzophenoneMedium (Can polymerize)
DMF < 100 ppmMolecular Sieves (4Å)High (Hygroscopic)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Detailed guide on syringe and Schlenk techniques).

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4] University of Pittsburgh, Department of Chemistry. (Specific protocols for desiccating glassware and reagents).

  • Organic Syntheses. Acid Chloride Synthesis using Oxalyl Chloride and DMF. (Standardized peer-reviewed protocol for Vilsmeier-Haack conditions).

  • BASF. Safety Data Sheet & Handling Guide: Acid Chlorides and Chloroformates. (Industrial safety standards for corrosive electrophiles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 3-Chloroquinoxaline-2-carbonyl chloride

For researchers, scientists, and professionals in drug development, the accurate determination of purity for highly reactive intermediates like 3-Chloroquinoxaline-2-carbonyl chloride is a critical analytical challenge....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for highly reactive intermediates like 3-Chloroquinoxaline-2-carbonyl chloride is a critical analytical challenge. This molecule's intrinsic reactivity, stemming from the electrophilic acyl chloride group, complicates direct analysis and necessitates robust, well-designed analytical methods. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound, grounded in established analytical principles and regulatory expectations.

The primary analytical hurdle is the susceptibility of the acyl chloride to hydrolysis, which can occur during sample preparation or even on the chromatographic column, leading to the formation of 3-chloroquinoxaline-2-carboxylic acid.[1] Consequently, the chosen analytical method must not only separate the parent compound from potential process-related impurities but also reliably distinguish it from its primary degradant.

Herein, we compare a direct analysis approach using Normal-Phase (NP) HPLC with an indirect method employing pre-column derivatization followed by Reversed-Phase (RP) HPLC analysis. Each method's rationale, protocol, and performance characteristics are detailed to guide the selection of the most suitable approach for your analytical needs.

Method A: Direct Analysis by Normal-Phase HPLC

Rationale:

Direct analysis of acyl chlorides can be challenging with traditional reversed-phase columns due to the presence of water in the mobile phase, which can promote on-column hydrolysis. Normal-phase chromatography, which utilizes non-polar, aprotic solvents, offers a potential solution by providing an environment that minimizes the risk of hydrolysis.[1] This approach is particularly suited for in-process control where a rapid assessment of the reactive intermediate is required.

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a quaternary pump and a UV detector.

    • Stationary Phase: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The exact ratio should be optimized to achieve adequate retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Chloroquinoxaline-2-carbonyl chloride sample.

    • Dissolve in a minimal amount of a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane, and dilute to a final concentration of approximately 1 mg/mL with the mobile phase.

    • Crucially, all solvents and glassware must be scrupulously dried to prevent premature hydrolysis of the analyte.

Trustworthiness and Self-Validation:

The reliability of this method hinges on the rigorous exclusion of moisture. A system suitability test should include repeated injections of a standard solution to ensure consistent retention times and peak areas. Spiking the sample with the potential hydrolytic degradation product, 3-chloroquinoxaline-2-carboxylic acid, can validate the method's specificity and resolving power.

Method B: Analysis by Reversed-Phase HPLC after Pre-Column Derivatization

Rationale:

To overcome the inherent instability of the acyl chloride, a widely adopted and robust strategy is to convert it into a stable derivative prior to analysis.[1][2][3] This is achieved by reacting the acyl chloride with a suitable derivatizing agent. For this application, 2-nitrophenylhydrazine is an excellent candidate as it reacts rapidly with the acyl chloride to form a stable hydrazide.[2][3] This derivative exhibits strong UV absorbance at a higher wavelength, which can minimize interference from the drug substance matrix and enhance sensitivity.[3] The resulting stable derivative is then readily analyzed using conventional reversed-phase HPLC.

Experimental Protocol:

  • Derivatization Procedure:

    • Prepare a 10 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.

    • To 100 µL of a 1 mg/mL solution of the 3-Chloroquinoxaline-2-carbonyl chloride sample in anhydrous acetonitrile, add 100 µL of the 2-nitrophenylhydrazine solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

  • Chromatographic System:

    • HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV detector.

    • Stationary Phase: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase A: 0.1% Formic acid in Water.[5][6][7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

    • Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 395 nm (the maximum absorbance for the 2-nitrophenylhydrazide derivative).[3]

    • Injection Volume: 10 µL.

Trustworthiness and Self-Validation:

This method's validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] Key validation parameters to assess include:

  • Specificity: Demonstrating that the derivatization reaction is complete and that the peak for the derivative is well-resolved from any unreacted derivatizing agent and potential impurities.

  • Linearity: Establishing a linear relationship between the concentration of the derivatized analyte and the detector response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

Performance Comparison

The following table presents a hypothetical comparison of the expected performance characteristics of the two methods.

ParameterMethod A: Direct NP-HPLCMethod B: RP-HPLC with DerivatizationRationale for Difference
Specificity Moderate to HighVery HighDerivatization shifts the analyte's retention and detection wavelength, reducing matrix interference.
Sensitivity (LOQ) HigherLower (more sensitive)The derivative has a higher molar absorptivity at a less noisy wavelength.[3]
Robustness ModerateHighHighly susceptible to moisture. The derivatized compound is stable in aqueous mobile phases.
Sample Prep Time ShortLongerRequires an additional derivatization step.
Method Development More complexMore straightforwardFinding a suitable non-polar solvent system can be challenging. RP-HPLC is more conventional.
Application In-process control, rapid screeningPurity testing, stability studies, release testingSuited for different stages of the drug development process.

Logical Workflow for Method Selection

The choice between these two methods depends on the specific analytical objective. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection start Define Analytical Goal is_rapid Rapid In-Process Control Needed? start->is_rapid is_stability High Sensitivity & Robustness for Release/ Stability Testing? is_rapid->is_stability No method_a Method A: Direct NP-HPLC Analysis is_rapid->method_a Yes is_stability->method_a No (if robustness is not a primary concern) method_b Method B: RP-HPLC with Derivatization is_stability->method_b Yes validate Validate Method per ICH Q2(R1) / USP <621> method_a->validate method_b->validate end Implement Method validate->end

Caption: Workflow for selecting an HPLC method for reactive acyl chlorides.

Conclusion

The purity analysis of 3-Chloroquinoxaline-2-carbonyl chloride demands a carefully considered analytical strategy. While direct analysis by NP-HPLC offers a rapid solution for in-process monitoring, its sensitivity to moisture requires stringent control. For comprehensive purity profiling, stability testing, and final product release, the pre-column derivatization method followed by RP-HPLC is superior in terms of robustness, sensitivity, and specificity. The choice of method should be guided by the analytical requirements and validated according to established regulatory guidelines to ensure data integrity and product quality.[8][10][11]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • USP-NF 〈621〉 Chromatography. [Link]

  • USP31NF26S1_C621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Revisions per USP 621 - Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • 〈621〉 Chromatography - USP-NF ABSTRACT. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Quality Guidelines - ICH. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google P
  • Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed. [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC. [Link]

  • Rapidly Analyzing Carbonyl Compounds Using HPLC | LCGC International. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar. [Link]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde | Asian Journal of Chemistry. [Link]

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Comparative

A Comparative Guide to the Crystal Structure Analysis of 3-Chloroquinoxaline-2-Carbonyl Chloride Derivatives

Introduction: The Structural Significance of Quinoxaline Scaffolds Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Quinoxaline Scaffolds

Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure and intermolecular interactions, which dictate how they bind to biological targets. Consequently, single-crystal X-ray diffraction analysis is an indispensable tool, providing definitive insights into the molecular geometry, conformation, and crystal packing of these compounds.

While 3-chloroquinoxaline-2-carbonyl chloride serves as a reactive precursor, its derivatives are the subjects of extensive structural investigation. This guide provides a comparative analysis of the crystal structures of several classes of these derivatives. We will explore how derivatization of the carbonyl chloride moiety and substitutions on the quinoxaline ring influence key structural parameters, offering a deeper understanding for researchers engaged in rational drug design and materials science.

Synthetic Pathways to Quinoxaline Derivatives

The synthesis of the quinoxaline core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] However, for creating a diverse library of derivatives, functionalized precursors like 2,3-dichloroquinoxaline (DCQX) are exceptionally versatile.[6] The chlorine atoms at the C2 and C3 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.[6] The 3-chloroquinoxaline-2-carbonyl chloride precursor behaves similarly, with the highly reactive acyl chloride group providing a primary site for modification.

The general workflow involves reacting the precursor with various nucleophiles (amines, alcohols, hydrazines) to yield amides, esters, and other related structures. This versatility is crucial for tuning the molecule's electronic and steric properties.

G cluster_0 Precursor Precursor 3-Chloroquinoxaline-2-carbonyl Chloride or 2,3-Dichloroquinoxaline Amine Amine (R-NH2) Precursor->Amine SₙAr / Acyl Substitution Hydrazine Hydrazine (R-NHNH2) Precursor->Hydrazine SₙAr / Acyl Substitution Alcohol Alcohol (R-OH) Precursor->Alcohol SₙAr / Acyl Substitution Amide Amide Derivatives Amine->Amide Hydrazide Carbohydrazide Derivatives Hydrazine->Hydrazide Ester Ester Derivatives Alcohol->Ester

Caption: General synthetic routes to quinoxaline derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that bridges chemical synthesis with physical analysis. The protocol described here is a self-validating workflow designed to yield high-quality crystallographic data.

1. Crystallization: The Foundation of Analysis

  • Objective: To grow single crystals of sufficient size (>0.1 mm) and quality (minimal defects). The slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice is paramount for effective X-ray diffraction.

  • Methodology (Slow Evaporation):

    • Dissolve the synthesized quinoxaline derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, chloroform) to near saturation. The choice of solvent is critical and often determined empirically; it must be a solvent from which the compound has moderate solubility.

    • Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

2. Data Collection: Interrogating the Crystal with X-rays

  • Objective: To measure the intensities and positions of X-rays diffracted by the crystal lattice.

  • Methodology:

    • Carefully select and mount a suitable crystal onto a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, recording the diffraction pattern at each step. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[7]

3. Structure Solution and Refinement: From Data to Model

  • Objective: To determine the atomic positions in the unit cell and refine the model to best fit the experimental data.

  • Methodology:

    • Structure Solution: The collected data is processed to yield a set of structure factors. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an initial molecular model.

    • Structure Refinement: The initial model is refined using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors and those calculated from the model.[8] The quality of the final model is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.[7][9][10]

G Synthesis Synthesis of Derivative Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Reduction & Processing DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Refinement->Solution Iterative Process Validation Validation & Analysis (CIF) Refinement->Validation

Caption: Workflow for single-crystal X-ray structure determination.

Comparative Crystal Structure Analysis

The true value of crystallographic studies emerges from the comparison of related structures. By analyzing derivatives of the 3-chloroquinoxaline scaffold, we can discern clear structure-property relationships. Here, we compare representative examples.

Compound Derivative Space Group Key Intermolecular Interactions Quinoxaline Ring Planarity Reference
Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate P2₁/c (Monoclinic)C-H···O and C-H···N hydrogen bonds; C-H···π interactionsDihydroquinoxaline moiety is non-planar.[11][12]
6,8-Dichloro-1,2-dihydroquinoxaline Derivative P-1 (Triclinic)N-H···N hydrogen bondsDihydroquinoxaline ring is puckered due to sp³ carbon.[13]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline P2₁/c (Monoclinic)C-H···O hydrogen bonds; π-π stackingFused pyrrolo[1,2-a]quinoxaline system is nearly planar.[14]
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate P2₁/c (Monoclinic)C-H···O hydrogen bondsDihydroquinoxaline moiety is non-planar.[12]

Analysis of Structural Trends:

  • Planarity and Saturation: A key differentiating factor is the degree of saturation in the pyrazine ring. Fully aromatic systems, such as the pyrrolo[1,2-a]quinoxaline, exhibit a high degree of planarity.[14] This allows for efficient π-π stacking interactions, which are significant in organizing the crystal lattice. In contrast, dihydroquinoxaline derivatives contain sp³-hybridized carbon atoms, leading to a puckered, non-planar ring system.[11][13] This deviation from planarity disrupts extensive stacking and favors other interactions like hydrogen bonding.

  • Influence of Substituents on Intermolecular Interactions: The nature of the derivative profoundly influences the crystal packing.

    • Ester and Oxo Derivatives: Compounds featuring ester and carbonyl (oxo) groups, such as ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, consistently form networks stabilized by C-H···O hydrogen bonds.[11][12] These interactions, though weaker than classical hydrogen bonds, are numerous and directional, playing a crucial role in the supramolecular assembly.

    • Amine and Imine Derivatives: Derivatives containing N-H groups, like the dihydroquinoxaline in its amino form, often exhibit strong N-H···N hydrogen bonds, which can dictate the primary packing motif.[13]

    • Bulky Aromatic Groups: The introduction of additional aromatic rings, like the nitro-thiophene group, not only participates in hydrogen bonding via the nitro group's oxygen atoms but also engages in π-π stacking with the quinoxaline core, leading to layered crystal structures.[14]

  • Computational Complementation: Modern crystallographic studies are frequently augmented by computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis.[12][15] DFT calculations help correlate the experimental geometry with molecular stability, while Hirshfeld surface analysis provides a powerful visual and quantitative method to dissect intermolecular contacts, confirming the nature and relative importance of interactions like H···H, C···H, and O···H contacts in the crystal packing.[11][14]

Conclusion

The crystal structure analysis of 3-chloroquinoxaline-2-carbonyl chloride derivatives reveals a rich and predictable interplay between molecular structure and supramolecular architecture. The primary determinants of crystal packing are the planarity of the quinoxaline core and the hydrogen bonding capabilities of the functional groups introduced via derivatization. Saturated derivatives adopt puckered conformations, favoring hydrogen bonding over π-stacking, while planar, aromatic derivatives leverage both. This comparative understanding is vital for drug development professionals, as these intermolecular interactions in the solid state can serve as a proxy for the non-covalent interactions essential for drug-receptor binding. By strategically modifying the quinoxaline scaffold, researchers can fine-tune the solid-state properties and, by extension, the biological activity of this important class of heterocyclic compounds.

References

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]

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  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2013). DADUN, University of Navarra. [Link]

  • 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. (2022). Journal of Biomolecular Structure & Dynamics. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. (2022). Journal of Molecular Structure. [Link]

  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

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  • 2-Chloroquinoline-3-carbaldehyde. (2009). ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehyde. (2009). National Institutes of Health. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloroquinoxaline-2-carbonyl chloride

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Chloroquinox...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Chloroquinoxaline-2-carbonyl chloride is a valuable reagent, but its dual nature as a reactive acyl chloride and a chlorinated heterocyclic compound necessitates a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a procedural and mechanistic framework to ensure that the disposal process is handled with the highest degree of safety and scientific validity.

The core principle underpinning this protocol is risk mitigation through controlled neutralization and strict adherence to hazardous waste regulations. The high reactivity of the acyl chloride functional group presents an immediate handling hazard, while the chlorinated quinoxaline core poses a long-term environmental concern.[1] Our disposal strategy must address both.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's reactivity is essential. As an acyl chloride, 3-chloroquinoxaline-2-carbonyl chloride is highly susceptible to nucleophilic attack, particularly by water. This reaction is vigorous and exothermic, producing corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2] Therefore, all operations must be conducted under strict anhydrous conditions until the deliberate neutralization step.

Engineering Controls and Personal Protective Equipment (PPE)

Your primary defense against exposure is a combination of robust engineering controls and appropriate PPE. All handling, weighing, and preparation for disposal of 3-chloroquinoxaline-2-carbonyl chloride must be performed within a certified chemical fume hood to control the release of corrosive vapors.

Hazard ClassSpecific RiskRequired PPE & ControlsRationale
Reactivity Violently reacts with water, moisture, and protic solvents.[2]Control: Chemical Fume Hood. Gloves: Nitrile or neoprene gloves. Body: Flame-retardant lab coat.The reaction is exothermic and produces corrosive HCl gas. A fume hood is mandatory to contain vapor release.
Corrosivity Causes severe skin burns and serious eye damage.[3][4]Eyes: Chemical safety goggles and a full-face shield. Hands: Chemical-resistant gloves.Direct contact with the solid or its vapors can cause immediate and severe tissue damage. A face shield offers superior protection against splashes during handling or quenching.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Respiratory: Use within a fume hood. Gloves/Body: As above.The compound and its breakdown products are toxic. Minimizing all routes of exposure is critical.
Environmental As a chlorinated organic compound, it is a persistent environmental pollutant if not disposed of correctly.[1]Containment: All waste must be captured in designated, sealed containers.Improper disposal can lead to long-term contamination of soil and water. High-temperature incineration is the required final disposal method for such compounds.[6]

Part 2: The Disposal Decision Workflow

The correct disposal path depends on the quantity and form of the waste. This workflow provides a clear decision-making process for researchers.

DisposalWorkflow start Disposal of 3-Chloroquinoxaline-2-carbonyl chloride decision_quantity Evaluate Waste Type start->decision_quantity bulk_path Path A: Bulk, Expired, or Unused Product decision_quantity->bulk_path Bulk Quantity residual_path Path B: Small Residuals, Contaminated Glassware, or Reaction Quenching decision_quantity->residual_path Residual Amount bulk_step1 1. Do NOT attempt to neutralize. Secure in original, labeled container. bulk_path->bulk_step1 residual_step1 1. Perform controlled in-lab neutralization (See Protocol Below). residual_path->residual_step1 bulk_step2 2. Place in secondary containment. bulk_step1->bulk_step2 bulk_step3 3. Label as 'Hazardous Waste: Reactive, Corrosive, Halogenated Organic Solid'. bulk_step2->bulk_step3 bulk_step4 4. Arrange for EHS pickup for incineration. bulk_step3->bulk_step4 residual_step2 2. Collect neutralized solution in a dedicated waste container. residual_step1->residual_step2 residual_step3 3. Label as 'Hazardous Waste: Aqueous Halogenated Organic Waste'. residual_step2->residual_step3 residual_step4 4. Arrange for EHS pickup for incineration. residual_step3->residual_step4

Caption: Disposal decision workflow for 3-chloroquinoxaline-2-carbonyl chloride.

Part 3: Detailed Protocol for In-Lab Neutralization (Path B)

This protocol is exclusively for small quantities of residual material. The objective is to convert the highly reactive acyl chloride into the more stable and less hazardous carboxylate salt via controlled hydrolysis.

Materials:

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the quenching solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • pH paper or calibrated pH meter

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a saturated solution of sodium bicarbonate on a stir plate within an ice bath. Begin gentle stirring. The volume of the bicarbonate solution should be sufficient to neutralize all the acyl chloride and the resulting HCl. A 10-fold excess is a safe starting point.

    • Causality: The ice bath is critical to manage the exothermic nature of the hydrolysis reaction.[7] Sodium bicarbonate is a weak base that effectively neutralizes the generated HCl without causing a violent reaction that a strong base might.

  • Slow Addition: Carefully and in very small portions, add the 3-chloroquinoxaline-2-carbonyl chloride residue to the cold, stirring bicarbonate solution. If quenching a reaction mixture, add the mixture dropwise via an addition funnel.

    • Causality: Slow, portion-wise addition is the most critical step for safety. It prevents a runaway exothermic reaction and controls the rate of CO₂ evolution (effervescence), preventing splashing of the hazardous material.

  • Reaction Monitoring: Allow the mixture to stir in the ice bath for at least one hour after the final addition to ensure the reaction is complete.

  • pH Verification: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stable in the neutral/basic range.[8]

    • Causality: This step validates that all the acidic byproducts have been successfully neutralized.

  • Waste Collection: Transfer the final aqueous solution to a designated, clearly labeled waste container. The label must read: "Hazardous Waste: Aqueous Halogenated Organic Waste." [8]

    • Trustworthiness: Although the immediate reactivity hazard has been eliminated, the quinoxaline derivative is still a chlorinated organic compound and must be disposed of according to federal and local regulations, which mandate high-temperature incineration.[1][6]

Part 4: Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

  • Cleanup (Only for trained personnel with proper PPE):

    • For small, contained spills of the solid, use an absorbent material that is not reactive with the compound, such as vermiculite, sand, or a universal spill absorbent. DO NOT USE WATER or combustible materials like paper towels. [9]

    • Carefully sweep the absorbed material into a sealable, labeled container.

    • The container must be labeled as hazardous waste and disposed of according to the "Bulk Quantity" protocol (Path A).

References

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